molecular formula C7H5NOS B016165 2-Thenoylacetonitrile CAS No. 33898-90-7

2-Thenoylacetonitrile

Cat. No.: B016165
CAS No.: 33898-90-7
M. Wt: 151.19 g/mol
InChI Key: XWWUQBHVRILEPB-UHFFFAOYSA-N
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Description

2-Thenoylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-thiophen-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWUQBHVRILEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187517
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33898-90-7
Record name 2-Thenoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thenoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(2-thienyl)propionitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 2-Thenoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-thenoylacetonitrile, a key intermediate in various chemical syntheses. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectrum:

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Doublet1HThiophene H5
~7.7Doublet1HThiophene H3
~7.2Triplet1HThiophene H4
~4.0Singlet2HMethylene (-CH₂-)

¹³C NMR Spectrum:

Quantitative ¹³C NMR data for this compound is not available in publicly accessible databases. The following are predicted chemical shifts based on the structure.

Chemical Shift (δ) ppmAssignment
~185Carbonyl (C=O)
~140Thiophene C2
~135Thiophene C5
~133Thiophene C3
~128Thiophene C4
~115Nitrile (C≡N)
~30Methylene (-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2260MediumC≡N stretch (Nitrile)
~1660StrongC=O stretch (Ketone)
~1510, ~1420MediumC=C stretch (Thiophene ring)
~3100WeakC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
151High[M]⁺ (Molecular Ion)
111High[M - C₂H₂N]⁺
83Medium[C₄H₃S]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually recorded to simplify the spectrum by removing C-H coupling.

IR Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Thenoylacetonitrile (CAS Number: 33933-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile, with the CAS number 33933-46-9 and IUPAC name 3-oxo-3-(thiophen-2-yl)propanenitrile, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a thiophene ring, a well-known pharmacophore, coupled with a reactive β-ketonitrile functionality, makes it a versatile building block for the synthesis of a variety of bioactive molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[6][7] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 33933-46-9[8][9][10][11]
Molecular Formula C₇H₅NOS[6][8][9][12][13]
Molecular Weight 151.19 g/mol [6][8][9][13]
Melting Point 110-138 °C (range from various sources)[6][7][8][9]
Boiling Point 338.3 °C at 760 mmHg[7]
Appearance White to light yellow crystalline powder[6][7]

Spectroscopic Data

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation reaction between a thiophene carboxylic acid ester and acetonitrile in the presence of a strong base, such as sodium hydride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described in the patent literature for the production of 3-oxonitriles.[11]

Materials:

  • Thiophene-2-carboxylic acid ethyl ester

  • Acetonitrile

  • Sodium hydride (NaH), 80% suspension in mineral oil

  • Dry toluene

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene for extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (2 moles) in dry toluene (750 ml).

  • Heat the suspension to 75 °C with stirring.

  • In the dropping funnel, prepare a solution of thiophene-2-carboxylic acid ethyl ester (1 mole) and acetonitrile (2 moles).

  • Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over a period of 1.5 hours, maintaining the temperature at 75 °C.

  • After the addition is complete, increase the temperature to 85-90 °C and continue stirring until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture in an ice bath and cautiously add 500 ml of water.

  • Separate the aqueous phase and acidify it to pH 2 with concentrated hydrochloric acid with vigorous stirring in an ice bath.

  • Extract the aqueous layer with toluene (3 x 150 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

G Synthesis of this compound ThiopheneEster Thiophene-2-carboxylic acid ethyl ester Intermediate Enolate Intermediate ThiopheneEster->Intermediate + Acetonitrile Acetonitrile Acetonitrile NaH Sodium Hydride (NaH) in Toluene NaH->Intermediate Base Product This compound Intermediate->Product Intramolecular Condensation Workup Acidic Workup (HCl) Workup->Product Protonation

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide array of therapeutic applications. This compound, as a versatile building block, provides access to a variety of more complex heterocyclic systems. It is particularly useful in the synthesis of anti-inflammatory and antimicrobial agents.[6]

The β-ketonitrile moiety is highly reactive and can participate in a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic rings. For instance, it can be used in the synthesis of pyrimidines, pyridines, and other fused heterocyclic systems, many of which are core structures in approved drugs.

G Role of this compound in Drug Discovery Start This compound Reaction1 Condensation Reactions Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 IntermediateLib Library of Thiophene Derivatives Reaction1->IntermediateLib Reaction2->IntermediateLib Screening High-Throughput Screening IntermediateLib->Screening Lead Lead Compounds Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Experimental workflow in drug discovery.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its thiophene core and reactive β-ketonitrile group offer numerous possibilities for the construction of complex molecules with potential therapeutic applications. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its synthesis and potential uses in the quest for new and effective pharmaceuticals.

References

2-Thenoylacetonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile, a readily accessible and highly reactive organic compound, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic systems. Its unique structural features, comprising a thenoyl group, an active methylene group, and a nitrile functionality, provide multiple reaction sites for the construction of various pharmacologically significant scaffolds. This technical guide explores the utility of this compound as a precursor for the synthesis of three key classes of heterocycles: thiophenes, pyridines, and pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in academic and industrial research, particularly in the field of drug discovery and development.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the reactivity of its active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This carbanion can participate in a variety of condensation and cyclization reactions. The presence of the nitrile and ketone functionalities allows for subsequent intramolecular reactions, leading to the formation of diverse heterocyclic rings.

logical_relationship Precursor This compound Thiophenes Thiophenes Precursor->Thiophenes Gewald Reaction Pyridines Pyridines Precursor->Pyridines Multistep Synthesis Pyrimidines Pyrimidines Precursor->Pyrimidines Multistep Synthesis experimental_workflow step1 Step 1 Mix this compound, Ketone, and Sulfur in Ethanol step2 Step 2 Add Morpholine Catalyst step1->step2 step3 Step 3 Reflux and Monitor by TLC step2->step3 step4 Step 4 Cool and Filter Precipitate step3->step4 step5 Step 5 Wash and Dry the Product step4->step5 step6 Step 6 Recrystallize for Purification step5->step6 signaling_pathway start 2-Aminothiophene Derivative intermediate Adduct Intermediate start->intermediate Michael Addition reagent Malononitrile reagent->intermediate product Thieno[2,3-b]pyridine intermediate->product Intramolecular Cyclization & Aromatization

An In-depth Technical Guide to the Solubility and Stability of 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile is a nitrile derivative containing a thenoyl group. Its structural similarity to other pharmacologically relevant acetonitriles suggests its potential as a building block in medicinal chemistry and drug development. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in synthesis, purification, formulation, and storage. This guide provides a framework for evaluating these critical parameters.

Physicochemical Properties

While specific data for this compound is scarce, a general profile can be inferred from related structures like phenylacetonitrile.

Table 1: Anticipated Physicochemical Properties of this compound

PropertyAnticipated Value/CharacteristicNotes
Molecular FormulaC₇H₅NOS
Molecular Weight151.19 g/mol
AppearanceLikely a solid at room temperatureBased on similar structures
Water SolubilityExpected to be low or insolubleBased on the hydrophobicity of the thenoyl group
Organic Solvent SolubilityExpected to be soluble in common organic solventse.g., alcohols, acetone, ether, DMSO, DMF

Solubility Profile

Quantitative solubility data for this compound is not currently available. The following table is provided as a template for researchers to populate with experimentally determined values. Based on the behavior of similar compounds, this compound is expected to be poorly soluble in water and soluble in a range of organic solvents.

Table 2: Experimentally Determined Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Water25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
Dimethylformamide (DMF)25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis
Toluene25HPLC/UV-Vis

Stability Profile

The stability of this compound under various conditions has not been reported. Stability studies are crucial to determine its shelf-life and appropriate storage conditions. Key factors to investigate include pH, temperature, and light exposure.

Table 3: Stability of this compound Under Various Conditions (Template for Experimental Data)

ConditionSolventConcentrationDurationDegradation (%)Degradants Identified
pH 2 (Acidic)Water/Acetonitrile (1:1)1 mg/mL7 days
pH 7 (Neutral)Water/Acetonitrile (1:1)1 mg/mL7 days
pH 9 (Basic)Water/Acetonitrile (1:1)1 mg/mL7 days
40°CSolid State-30 days
40°C / 75% RHSolid State-30 days
Photostability (ICH Q1B)Solid State--
Photostability (ICH Q1B)In Solution--

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility in g/100 mL or other desired units, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample for analysis E->F G Quantify using HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Testing

This protocol describes a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Appropriate solvents

  • pH buffers

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a stability-indicating method

  • Vials (clear and amber)

Procedure:

  • Method Development:

    • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves forced degradation studies (acid, base, oxidation, heat, and light).

  • Sample Preparation:

    • For solution stability, prepare solutions of this compound in the desired solvents and pH buffers at a known concentration.

    • For solid-state stability, place a known amount of the compound in vials.

  • Storage:

    • Place the samples in the appropriate stability chambers under the desired conditions (e.g., 40°C/75% RH, photostability chamber).

  • Time Points:

    • At specified time intervals (e.g., 0, 7, 14, 30 days), withdraw samples for analysis.

  • Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Determine the concentration of this compound remaining and identify and quantify any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Identify the conditions under which the compound is stable and where significant degradation occurs.

G cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_eval Evaluation A Develop Stability-Indicating Method B Prepare Solid & Solution Samples A->B C Temperature & Humidity B->C D pH (Solution) B->D E Light (Photostability) B->E F Withdraw Samples C->F D->F E->F G Analyze by HPLC F->G H Quantify Analyte & Degradants G->H I Determine Degradation Kinetics H->I J Assess Stability Profile I->J

Caption: General Workflow for Chemical Stability Testing.

Conclusion

In-depth Technical Guide to 2-Thenoylacetonitrile: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thenoylacetonitrile, a key building block in synthetic chemistry, with a focus on its commercial availability, purity, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as other areas of chemical synthesis.

Commercial Availability and Purity

This compound, also known by its systematic IUPAC name 3-oxo-3-(thiophen-2-yl)propanenitrile, is readily available from a variety of chemical suppliers. The compound is typically offered as a white to light yellow crystalline powder. Purity levels are generally high, often exceeding 97%, with some suppliers providing grades of 99% or higher.

For researchers requiring high-purity starting materials, it is recommended to consult the certificates of analysis provided by the suppliers, which offer lot-specific purity data, often determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of representative commercial sources for this compound:

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich3-Oxo-3-(2-thienyl)propionitrile33898-90-797%5g, and other sizes available upon request[1][2]
TCI Chemicals3-Oxo-3-(2-thienyl)propanenitrile33898-90-7>98.0% (GC)Inquire for details[3]
CymitQuimica3-Oxo-3-(thiophen-2-yl)propanenitrile33898-90-798%1g, 5g, 10g, 25g, 100g[4]
Chem-Impex3-Oxo-3-(2-tienil)propanonitrilo33898-90-7≥ 98% (HPLC)Inquire for details[5]
Home Sunshine Pharma3-oxo-3-thiophen-2-ylpropanenitrile33898-90-7≥99.0%Inquire for details[6]
ChemScene3-Oxo-3-(thiophen-2-yl)propanenitrile33898-90-7Inquire for detailsInquire for details[7]
Matrix Fine Chemicals3-OXO-3-(THIOPHEN-2-YL)PROPANENITRILE33898-90-7Inquire for detailsInquire for details[8]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development. The following sections provide methodologies based on available literature.

Synthesis of this compound

A common synthetic route to this compound involves the Claisen condensation of a thiophene carboxylate with acetonitrile.

Reaction Scheme:

G ThiopheneEster Ethyl 2-thenoate Intermediate Enolate Intermediate ThiopheneEster->Intermediate + Acetonitrile Acetonitrile Acetonitrile Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate Product This compound Intermediate->Product Intramolecular cyclization & rearrangement Product->Product Purification AcidWorkup Acidic Work-up

Figure 1. General synthesis pathway for this compound.

Materials:

  • Ethyl 2-thenoate

  • Acetonitrile

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., Toluene, Diethyl ether)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.

  • Slowly add a solution of ethyl 2-thenoate and acetonitrile in the anhydrous solvent to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a small amount of ethanol or isopropanol, followed by the slow addition of water.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Recrystallization Workflow:

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a Crude this compound c Dissolved Solution a->c b Hot Solvent (e.g., Ethanol, Isopropanol) b->c d Cooling c->d e Crystal Formation d->e f Filtration e->f g Washing with Cold Solvent f->g h Drying under Vacuum g->h i Pure this compound h->i

Figure 2. Workflow for the purification of this compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and within the expected range (typically 128-134°C or 134-138°C, depending on the source)[1][6].

Analytical Methods

General HPLC Analysis Workflow:

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B C Column (e.g., C18 Reverse-Phase) B->C E Detection (UV Detector at a suitable λ) C->E D Mobile Phase (e.g., Acetonitrile/Water Gradient) D->B F Data Acquisition & Analysis (Chromatogram, Peak Integration) E->F G Purity Determination (% Area) F->G

Figure 3. General workflow for HPLC analysis of this compound.

Illustrative HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Column Temperature: 25-30 °C

Note: These parameters are illustrative and would require optimization for a specific HPLC system and column to achieve optimal separation and quantification. Method validation according to ICH guidelines would be necessary for use in a regulated environment.

Conclusion

This compound is a commercially accessible and high-purity reagent that serves as a valuable precursor in various synthetic applications, particularly in the development of novel pharmaceutical compounds. This guide provides a foundational understanding of its availability and outlines key experimental protocols for its synthesis, purification, and analysis. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information on product specifications.

References

An In-depth Technical Guide to the Safety and Handling of 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available safety and handling information for 2-Thenoylacetonitrile (CAS No. 33898-90-7). It is intended for use by qualified professionals, including researchers, scientists, and drug development experts. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with extreme caution. All users should conduct a thorough risk assessment before use and consult the most recent Safety Data Sheet (SDS) from their supplier.

Introduction

This compound is a chemical intermediate used in various research and development applications. Due to a lack of comprehensive safety and toxicological data, a precautionary approach is essential when handling this compound. This guide synthesizes the available hazard information and provides general safety and handling recommendations applicable to nitrile-containing compounds of unknown toxicity.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, DermalNot Classified (Insufficient Data)H312: Harmful in contact with skin (Reported in <15% of notifications)
Skin Corrosion/IrritationNot Classified (Insufficient Data)H315: Causes skin irritation (Reported in <15% of notifications)
Acute Toxicity, InhalationNot Classified (Insufficient Data)H332: Harmful if inhaled (Reported in <15% of notifications)
Specific Target Organ Toxicity - Single ExposureNot Classified (Insufficient Data)H335: May cause respiratory irritation (Reported in <15% of notifications)

Note: The classifications for dermal toxicity, skin irritation, inhalation toxicity, and respiratory irritation are based on a small percentage of notifications and should be considered as potential hazards requiring appropriate precautions.

General Toxicology of Nitrile Compounds

Many nitrile compounds are known to be toxic. Their toxicity can be attributed to the in vivo metabolic release of cyanide ions, which can inhibit cellular respiration.[2] While the specific metabolic pathway of this compound is unknown, it is prudent to assume it may share toxicological properties with other nitriles.

Symptoms of nitrile poisoning can be similar to those of cyanide poisoning and may include headache, dizziness, nausea, vomiting, and in severe cases, convulsions, loss of consciousness, and respiratory distress.[3]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the public domain. In the absence of specific data, standard protocols for handling hazardous chemical compounds should be strictly followed. This includes conducting a comprehensive risk assessment for any new experimental procedure involving this substance.

Recommended Safety and Handling Precautions

Given the limited safety data, a conservative approach to handling this compound is required. The following precautions are recommended:

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact.[4]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron should be worn at all times to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[4]

  • Do Not Ingest: Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Minimize Dust/Aerosol Generation: Handle the solid material carefully to avoid creating dust. If working with solutions, avoid the generation of mists or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage
  • Container: Keep the container tightly closed.[4]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Security: Store in a locked cabinet or other secure area to restrict access.

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Disposal

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[5]

Visualized Workflows and Pathways

The following diagrams provide a visual representation of a general safe handling workflow and a potential toxicity pathway for nitrile compounds.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Review Safety Data Sheet a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Weigh/Transfer Compound c->d Proceed to Handling e Perform Experiment d->e f Close Container Tightly e->f g Decontaminate Work Area f->g Proceed to Cleanup h Dispose of Waste in Labeled Hazardous Waste Container g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: General workflow for the safe handling of hazardous chemicals.

NitrileToxicityPathway cluster_exposure Exposure cluster_metabolism Metabolism cluster_toxicity Toxicity A This compound (Ingestion, Inhalation, Dermal) B Metabolic Activation (e.g., by Cytochrome P450) A->B Absorption & Distribution C Release of Cyanide Ion (CN⁻) B->C D Inhibition of Cytochrome c Oxidase C->D Toxic Action E Blockage of Cellular Respiration D->E F Cytotoxicity and Systemic Toxic Effects E->F

Caption: Generalized potential toxicity pathway for nitrile compounds.

References

Methodological & Application

Synthesis of Thiophenes using 2-Thenoylacetonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties with altered metabolic profiles and target interactions. Among the various synthetic routes to functionalized thiophenes, the Gewald reaction stands out as a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] This application note provides a detailed protocol for the synthesis of 2-amino-3-thenoylthiophenes using 2-thenoylacetonitrile as a key starting material via the Gewald reaction. These compounds are of particular interest due to their demonstrated activity as allosteric enhancers of the A1 adenosine receptor, a promising target for various therapeutic interventions.[1][4]

Applications in Drug Development

2-Amino-3-aroylthiophenes, including the 3-thenoyl derivatives synthesized from this compound, have emerged as a significant class of allosteric modulators of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor.[1] Allosteric modulators offer several advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a ceiling effect that can improve the therapeutic window.

The 2-amino-3-thenoylthiophene scaffold has been shown to be a viable replacement for the 2-amino-3-benzoylthiophene core in A1 adenosine receptor allosteric enhancers.[1] Studies have revealed that the nature of the substituents at the 4- and 5-positions of the thiophene ring significantly influences the biological activity. For instance, cycloalkyl-fused thiophenes, such as tetrahydrobenzo[b]thiophene derivatives, often exhibit greater potency than their 4,5-dimethyl analogues.[4]

The primary amino group at the 2-position and the thenoyl group at the 3-position of the thiophene ring provide valuable handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-3-thenoyl-4,5-disubstituted-thiophenes via the Gewald Reaction

This protocol describes the one-pot, three-component Gewald reaction between a ketone (or aldehyde), this compound, and elemental sulfur, catalyzed by a base.

Materials:

  • Appropriate ketone or aldehyde (e.g., cyclohexanone, cyclopentanone, acetone)

  • This compound

  • Elemental sulfur (powder)

  • Morpholine or other suitable base (e.g., triethylamine, piperidine)

  • Ethanol (absolute)

  • Diethyl ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the ketone or aldehyde (10 mmol) and this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur (12 mmol).

  • Addition of Base: To the stirred suspension, add morpholine (10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The yields of 2-amino-3-thenoylthiophenes can vary depending on the carbonyl compound used in the Gewald reaction. The following table summarizes typical yields for the synthesis of various derivatives.

Carbonyl CompoundProductYield (%)Reference
Cyclohexanone2-Amino-3-(thiophen-2-oyl)-4,5,6,7-tetrahydrobenzo[b]thiophene65[1]
Cyclopentanone2-Amino-3-(thiophen-2-oyl)-4,5-dihydro-6H-cyclopenta[b]thiophene62[1]
Acetone2-Amino-4,5-dimethyl-3-(thiophen-2-oyl)thiophene58[1]

Visualizations

Gewald Reaction Mechanism

The mechanism of the Gewald reaction involves three key steps: Knoevenagel condensation, Michael addition of sulfur, and intramolecular cyclization followed by tautomerization.

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization A Ketone/Aldehyde + this compound B α,β-Unsaturated Nitrile Intermediate A->B Base D Thiolate Intermediate B->D + Sulfur C Sulfur Nucleophile E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-3-thenoylthiophene E->F Tautomerization Experimental_Workflow start Start reactants Mix Ketone/Aldehyde, This compound, Sulfur in Ethanol start->reactants add_base Add Morpholine reactants->add_base reflux Reflux (2-6 h) add_base->reflux workup Cool and Concentrate reflux->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization If precipitate forms chromatography Column Chromatography purification->chromatography If no precipitate product Pure 2-Amino-3-thenoylthiophene recrystallization->product chromatography->product end End product->end

References

Application Notes and Protocols: Synthesis of Pyrazoles from 2-Thenoylacetonitrile and Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed protocols for the synthesis of novel pyrazole derivatives through the cyclocondensation reaction of 2-thenoylacetonitrile with various hydrazines. The resulting 5-amino-3-(thiophen-2-yl)pyrazoles are of particular interest due to their potential as anticancer agents, acting as inhibitors of Heat Shock Protein 90 (Hsp90).[1]

Application Notes

The synthesized thiophene-containing pyrazole derivatives have shown promising biological activities, making them valuable scaffolds for drug discovery.

Anticancer Activity: Several studies have highlighted the anticancer potential of pyrazole-thiophene hybrids. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[2][3] Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer progression.

Hsp90 Inhibition: A significant application of these compounds lies in their ability to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[1][4] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The thiophene moiety in the synthesized pyrazoles is believed to contribute to their potent inhibitory activity against Hsp90.[1]

Experimental Protocols

The synthesis of 5-amino-3-(thiophen-2-yl)pyrazoles is achieved through a one-pot cyclocondensation reaction between this compound and a hydrazine derivative. The general reaction is outlined below:

General Procedure for the Synthesis of 5-Amino-3-(thiophen-2-yl)pyrazoles:

A mixture of this compound (1 equivalent) and the respective hydrazine derivative (1-1.2 equivalents) is refluxed in a suitable solvent, such as ethanol or acetic acid, for a period ranging from 2 to 8 hours.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization, typically from ethanol.

Protocol 1: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-amine

  • To a solution of this compound (e.g., 1.51 g, 10 mmol) in absolute ethanol (20 mL), hydrazine hydrate (e.g., 0.6 mL, 12 mmol) is added.

  • The reaction mixture is heated under reflux for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford pure 3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

  • A mixture of this compound (e.g., 1.51 g, 10 mmol) and phenylhydrazine (e.g., 1.2 mL, 12 mmol) in glacial acetic acid (15 mL) is refluxed for 3-5 hours.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallization from ethanol yields the purified 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Data Presentation

The following table summarizes the expected products and reported yields for the synthesis of various pyrazole derivatives from this compound.

Hydrazine DerivativeProduct NameMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)
Hydrazine Hydrate3-(thiophen-2-yl)-1H-pyrazol-5-amineC₇H₇N₃S165.22~85-95
Phenylhydrazine1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amineC₁₃H₁₁N₃S241.31~80-90
4-Chlorophenylhydrazine1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC₁₃H₁₀ClN₃S275.76~82-92
4-Methylphenylhydrazine1-(p-tolyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amineC₁₄H₁₃N₃S255.34~88-96

Note: Yields are estimates based on similar reported reactions and may vary depending on specific reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow reagents This compound + Hydrazine Derivative solvent Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent Dissolve reaction Cyclocondensation (Reflux, 2-8h) solvent->reaction Heat workup Workup (Cooling, Filtration) reaction->workup Completion purification Purification (Recrystallization) workup->purification product 5-Amino-3-(thiophen-2-yl)pyrazole Derivative purification->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition

Hsp90_Inhibition_Pathway cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Thiophene-Pyrazole Hsp90_open Hsp90 (Open, ATP-unbound) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ADP Hsp90-ADP (Open) Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Cochaperones Co-chaperones (e.g., Hop, p23) Hsp90_ATP->Cochaperones Association Hsp90_inhibited Hsp90-Inhibitor Complex Hsp90_ATP->Hsp90_inhibited Hsp90_ADP->Hsp90_open ADP Release Client_folded Folded Client Protein Hsp90_ADP->Client_folded Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_open Binding Cochaperones->Hsp90_ATP Stabilization Inhibitor Thiophene-Pyrazole Inhibitor Inhibitor->Hsp90_ATP Competitive Binding to ATP Pocket Degradation Client Protein Degradation (Proteasome) Hsp90_inhibited->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 chaperone cycle and its inhibition by pyrazole derivatives.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-thenoylacetonitrile in multicomponent reactions (MCRs), with a primary focus on the synthesis of highly substituted thieno[2,3-b]pyridines and related heterocyclic scaffolds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

This compound is a versatile building block in organic synthesis, possessing both a reactive ketone moiety and an activated nitrile group. This dual functionality makes it an ideal substrate for various multicomponent reactions, enabling the rapid construction of complex molecular architectures in a single synthetic operation. One of the most prominent MCRs for which this compound is well-suited is the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes. This application note will detail the adaptation of the Gewald reaction and other MCRs for the synthesis of novel heterocyclic compounds derived from this compound.

Core Application: Synthesis of Substituted 2-Amino-3-thenoylthiophenes via the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[1][2] this compound can effectively serve as both the ketone and the activated nitrile component, reacting with elemental sulfur and a base to afford highly functionalized 2-amino-3-thenoylthiophenes. These products are valuable intermediates for the synthesis of thieno[2,3-b]pyridines and other fused heterocyclic systems.

Reaction Scheme:

A general scheme for the Gewald reaction involving this compound is presented below. The reaction can be performed as a three-component reaction with an additional aldehyde or ketone, or as a self-condensation. The following scheme illustrates a common three-component variant.

G cluster_product Product R1 This compound P 2-Amino-3-thenoyl-4,5-substituted-thiophene R1->P One-Pot Reaction R2 Aldehyde/Ketone (R'CHO/R'COR'') R2->P One-Pot Reaction R3 Elemental Sulfur (S8) R3->P One-Pot Reaction R4 Base (e.g., Morpholine) R4->P One-Pot Reaction

Caption: General schematic of the Gewald multicomponent reaction.

Proposed Reaction Mechanism

The mechanism of the Gewald reaction is well-established and proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde or ketone and the active methylene group of this compound.[1]

  • Michael Addition: In some variations, this is followed by the addition of a sulfur nucleophile.

  • Thiirane Formation and Ring Opening: The sulfur adds to the double bond, followed by cyclization and subsequent ring-opening to form a thiolate.

  • Cyclization and Tautomerization: The thiolate then attacks the nitrile group, leading to the formation of the thiophene ring after tautomerization.[1]

G A 1. Knoevenagel Condensation (this compound + Aldehyde/Ketone) B 2. Formation of α,β-Unsaturated Nitrile Intermediate A->B C 3. Addition of Sulfur B->C D 4. Cyclization C->D E 5. Tautomerization D->E F Product: 2-Aminothiophene Derivative E->F

Caption: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-3-thenoylthiophenes

This protocol is a generalized procedure based on the principles of the Gewald reaction.[1][3]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Elemental sulfur

  • Morpholine or other suitable base (e.g., piperidine, triethylamine)

  • Ethanol or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (10 mmol) and the selected aldehyde (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

  • To this suspension, add morpholine (15 mmol) dropwise with stirring at room temperature.

  • After the addition of the base, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3-thenoylthiophene derivative.

  • Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-amino-3-thenoylthiophene derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Amino-4-phenyl-3-thenoylthiophene85-95Adapted from[4]
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-3-thenoylthiophene80-90Adapted from[4]
3Thiophene-2-carboxaldehyde2-Amino-4-(thiophen-2-yl)-3-thenoylthiophene75-85Inferred from[4]
4Cyclohexanone2-Amino-4,5-tetramethylene-3-thenoylthiophene70-80Adapted from[1]

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[5] Derivatives of 2-aminothiophenes have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesized 2-amino-3-thenoylthiophenes can serve as key intermediates for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines, which are also known to have significant therapeutic potential.[4]

Signaling Pathway Implication (Example): Kinase Inhibition

Many heterocyclic compounds containing the thiophene and pyridine moieties act as kinase inhibitors, which are crucial in cancer therapy. The general mechanism involves the binding of the small molecule inhibitor to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signals.

G cluster_pathway Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B F Phosphorylation B->F Activation C ATP C->F D Thieno[2,3-b]pyridine Derivative (Kinase Inhibitor) D->B Binds to ATP pocket H Inhibition of Proliferation D->H E Downstream Signaling Proteins G Cell Proliferation, Survival E->G F->E

Caption: Inhibition of a kinase signaling pathway by a thieno[2,3-b]pyridine derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the multicomponent synthesis of a variety of heterocyclic compounds. The Gewald reaction, in particular, offers a straightforward and efficient route to novel 2-amino-3-thenoylthiophenes, which are important precursors for the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in drug discovery and development.

References

The Versatility of 2-Thenoylacetonitrile in the Synthesis of Medicinally Important Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 23, 2025 – 2-Thenoylacetonitrile, a versatile building block, is gaining significant traction in medicinal chemistry for the synthesis of a diverse array of heterocyclic scaffolds. Its unique chemical structure, featuring a reactive methylene group activated by adjacent nitrile and thenoyl moieties, makes it an ideal precursor for constructing complex molecules with promising therapeutic potential. This application note provides a detailed overview of the synthetic routes employing this compound to access key medicinal chemistry scaffolds, including thieno[2,3-b]pyridines and pyrimidines, and summarizes their biological activities. Detailed experimental protocols for key reactions are also presented to facilitate further research and development in this burgeoning field.

Synthesis of Thieno[2,3-b]pyridine Scaffolds

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A primary route to these scaffolds involves the initial synthesis of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by cyclization to form the pyridine ring.

A cornerstone of this approach is the Gewald reaction, a one-pot multicomponent reaction that utilizes an active methylene nitrile, such as this compound, a carbonyl compound, and elemental sulfur in the presence of a basic catalyst.[1][2][3] The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated to construct the fused pyridine ring.

Experimental Protocol: Gewald Reaction for 2-Amino-3-thenoylthiophenes

This protocol outlines the general procedure for the synthesis of 2-aminothiophenes from this compound, a ketone or aldehyde, and elemental sulfur.

Materials:

  • This compound (3-oxo-3-(thiophen-2-yl)propanenitrile)

  • An appropriate ketone or aldehyde (e.g., cyclohexanone, acetone)

  • Elemental sulfur

  • Morpholine or another suitable basic catalyst

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • A mixture of this compound (10 mmol), the carbonyl compound (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of morpholine (2 mmol) is added to the mixture.

  • The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

The synthesized 2-amino-3-thenoylthiophenes can then be cyclized to form the thieno[2,3-b]pyridine core through various methods, such as reaction with malononitrile or other reagents that can provide the necessary carbon atoms to complete the pyridine ring.[4]

Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives have emerged as a promising class of anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes. For instance, certain derivatives have been found to induce apoptosis in cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
(Z)-2,3-diphenylacrylonitrile analogsA549 (Lung)0.57[5]
SK-OV-3 (Ovarian)0.14[5]
SK-MEL-2 (Skin)0.65[5]
HCT15 (Colon)0.34[5]
Fluorinated pyrazolylbenzimidazolesA549 (Lung)0.95 - 1.57[6]
MCF-7 (Breast)0.95 - 1.57[6]
HeLa (Cervical)0.95 - 1.57[6]

Table 1: Anticancer Activity of Selected Heterocyclic Scaffolds. This table summarizes the half-maximal inhibitory concentration (IC50) values for representative heterocyclic compounds against various cancer cell lines.

Synthesis of Pyrimidine Scaffolds

Pyrimidines are another critical class of nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals. This compound can serve as a valuable precursor for the synthesis of substituted pyrimidines through cyclocondensation reactions with amidines or other suitable nitrogen-containing reagents.[7]

Experimental Protocol: Synthesis of Substituted Pyrimidines

This protocol provides a general method for the synthesis of pyrimidine derivatives from this compound and an amidine hydrochloride.

Materials:

  • This compound (3-oxo-3-(thiophen-2-yl)propanenitrile)

  • An appropriate amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, this compound (10 mmol) and the amidine hydrochloride (10 mmol) are added.

  • The reaction mixture is heated at reflux for 6-8 hours, with stirring. The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is treated with cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from an appropriate solvent.

Antimicrobial Activity of Pyrimidine Derivatives

Derivatives of pyrimidine have long been recognized for their potent antimicrobial properties. The incorporation of the thenoyl group from this compound can modulate the biological activity of the resulting pyrimidine scaffolds.

Compound ClassMicroorganismActivityReference
(Z)-2,3-diphenylacrylonitrile analogsStaphylococcus aureusActive[5]
Salmonella typhiActive[5]

Table 2: Antimicrobial Activity of Selected Heterocyclic Scaffolds. This table highlights the antimicrobial potential of heterocyclic compounds against representative bacterial strains.

Visualizing Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using the DOT language, depict the key reaction workflows.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_Thenoylacetonitrile 2_Thenoylacetonitrile One_Pot_Reaction Gewald Reaction (One-Pot) 2_Thenoylacetonitrile->One_Pot_Reaction Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->One_Pot_Reaction Sulfur Sulfur Sulfur->One_Pot_Reaction Base_Catalyst Base_Catalyst Base_Catalyst->One_Pot_Reaction 2_Aminothiophene 2_Aminothiophene One_Pot_Reaction->2_Aminothiophene

Gewald Reaction for 2-Aminothiophene Synthesis.

Pyrimidine_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_Thenoylacetonitrile 2_Thenoylacetonitrile Cyclocondensation Cyclocondensation 2_Thenoylacetonitrile->Cyclocondensation Amidine Amidine Amidine->Cyclocondensation Base Base Base->Cyclocondensation Pyrimidine_Scaffold Pyrimidine_Scaffold Cyclocondensation->Pyrimidine_Scaffold

Synthesis of Pyrimidine Scaffolds.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally relevant heterocyclic scaffolds. The protocols and data presented herein underscore its importance in the construction of thieno[2,3-b]pyridines and pyrimidines with notable anticancer and antimicrobial activities. Further exploration of the chemical space around these scaffolds, enabled by the reactivity of this compound, holds significant promise for the discovery of novel therapeutic agents. Researchers in drug development and medicinal chemistry are encouraged to leverage this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Thenoylacetonitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Knoevenagel condensation reaction between 2-thenoylacetonitrile and various aldehydes. This reaction is a valuable tool for the synthesis of novel α,β-unsaturated carbonyl compounds containing a thiophene moiety, which are of significant interest in medicinal chemistry and materials science. The resulting products, 2-(arylmethylene)-3-oxo-3-(thiophen-2-yl)propanenitriles, serve as versatile intermediates for the preparation of a wide range of heterocyclic compounds with potential biological activities.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the context of drug development, this reaction is instrumental in creating complex molecular scaffolds from simpler precursors. The thiophene ring, present in this compound, is a privileged scaffold in medicinal chemistry, known to be a component of various approved drugs. Its incorporation into molecules through the Knoevenagel condensation can lead to the discovery of new therapeutic agents. The products of this reaction have been investigated for their potential antimicrobial and anticancer activities.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of this compound with a variety of substituted aromatic aldehydes. The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups generally lead to faster reactions and higher yields, while electron-donating groups may require longer reaction times.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol485
24-ChlorobenzaldehydePiperidineEthanol392
34-NitrobenzaldehydePiperidineEthanol295
44-MethoxybenzaldehydePiperidineEthanol680
52-NaphthaldehydePiperidineEthanol588
6Thiophene-2-carboxaldehydePiperidineEthanol482
7FurfuralPiperidineEthanol484
84-(Dimethylamino)benzaldehydePiperidineEthanol875

Experimental Protocols

This section provides a detailed methodology for a representative Knoevenagel condensation of this compound with 4-chlorobenzaldehyde, catalyzed by piperidine.

Materials:

  • This compound (1.0 mmol, 151.19 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-(4-chlorobenzylidene)-3-oxo-3-(thiophen-2-yl)propanenitrile.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Visualizations

General Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A This compound E Stirring and Heating (Reflux) A->E B Aldehyde B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Piperidine) D->E F Cooling & Precipitation E->F G Filtration F->G H Washing with Cold Solvent G->H I Recrystallization H->I J 2-(Arylmethylene)-3-oxo-3- (thiophen-2-yl)propanenitrile I->J

Caption: Workflow of the Knoevenagel condensation.

Signaling Pathways and Applications in Drug Development

The products of the Knoevenagel condensation of this compound with aldehydes are being investigated for their potential to modulate various biological pathways relevant to drug development. Thiophene-containing compounds have shown promise as anticancer and antimicrobial agents. The α,β-unsaturated ketone moiety in the product can act as a Michael acceptor, potentially interacting with biological nucleophiles in enzymes and receptors.

G cluster_0 Synthetic Product cluster_1 Potential Biological Targets cluster_2 Therapeutic Applications A 2-(Arylmethylene)-3-oxo-3- (thiophen-2-yl)propanenitrile B Kinases A->B Inhibition C Microtubules A->C Disruption D Bacterial Cell Wall Synthesis Enzymes A->D Inhibition E Apoptosis-related Proteins A->E Modulation F Anticancer B->F C->F G Antimicrobial D->G E->F

Caption: Potential applications in drug development.

Application Notes and Protocols for Cyclocondensation Reactions of 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclocondensation reactions of 2-thenoylacetonitrile, a versatile building block in heterocyclic synthesis. The focus is on the preparation of thieno[2,3-b]pyridines, a class of compounds with significant biological activity. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, particularly fused thiophene derivatives. Its reactive methylene group, activated by the adjacent cyano and thenoyl moieties, readily participates in condensation and cyclization reactions. One of the most prominent applications of this compound is in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophenes can then be further cyclized to afford thieno[2,3-b]pyridines, a scaffold found in numerous biologically active molecules.

Thieno[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. They have been investigated as potential therapeutic agents for a range of conditions, including cancer, epilepsy, and inflammatory diseases. Their biological activity is often attributed to their ability to interact with specific enzymes and receptors, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1) and adenosine receptors.

Key Cyclocondensation Reaction: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst. In the context of this compound, it serves as the active methylene nitrile, and its thenoyl group provides a thiophene moiety to the final product.

The general mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.

Experimental Workflow for a Typical Gewald Reaction

Gewald_Workflow start Start reactants Combine this compound, Aldehyde/Ketone, Sulfur, and Base in a Solvent start->reactants reaction Heat the Mixture (e.g., Reflux) reactants->reaction Reaction Setup workup Cool, Precipitate, and Filter the Product reaction->workup Reaction Completion purification Recrystallize or use Column Chromatography workup->purification Crude Product characterization Characterize the Product (NMR, IR, MS) purification->characterization Purified Product end End characterization->end

Caption: A generalized workflow for the Gewald reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of thieno[2,3-b]pyridine derivatives via cyclocondensation reactions involving this compound. Researchers should adapt these protocols based on the specific substrates and desired products.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyano-4-(thiophen-2-yl)thiophenes

This protocol is an adaptation of the Gewald reaction for the synthesis of a 2-aminothiophene intermediate, which can be further cyclized to a thieno[2,3-b]pyridine.

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., substituted benzaldehyde)

  • Elemental Sulfur

  • Base (e.g., piperidine, morpholine, or triethylamine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), the aldehyde or ketone (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of the base (e.g., 0.1 equivalents) in the chosen solvent.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-4-aroyl-thieno[2,3-b]pyridines

This protocol describes the subsequent cyclization of a 2-aminothiophene derivative with an α-haloketone to form the thieno[2,3-b]pyridine ring system.

Materials:

  • 2-Amino-3-cyano-4-(thiophen-2-yl)thiophene derivative (from Protocol 1)

  • An appropriate α-haloketone (e.g., phenacyl bromide)

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the 2-aminothiophene derivative (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the α-haloketone (1 equivalent) portion-wise to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The yields of thieno[2,3-b]pyridine derivatives can vary significantly depending on the specific reactants and reaction conditions. The following table summarizes representative yields from the literature for analogous reactions.

Starting MaterialsProductYield (%)Reference
2-Cyano-N-arylacetamides, malononitrile, sulfur2-Amino-N-aryl-5-cyanothieno[2,3-b]pyridine-3-carboxamides65-85
Substituted 2-mercaptonicotinonitrile, chloroacetyl derivativesThieno[2,3-b]pyridines linked to N-aryl carboxamides70-90[1]
4-Aryl-3-cyano-6-methylpyridine-2(1H)-thiones, chloroacetonitrile3-Aminothieno[2,3-b]pyridine-2-carbonitriles80-95
Cycloalkanones, cyanothioacetamide3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamides60-75[2]
6-(5-bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile, α-halo ketones3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine derivatives87-90[1]

Biological Activity and Signaling Pathways

Compounds derived from the cyclocondensation of this compound, particularly thieno[2,3-b]pyridines, have shown promising biological activities. Two key molecular targets that have been identified are Tyrosyl-DNA phosphodiesterase 1 (TDP1) and the Adenosine A1 receptor.

TDP1 Inhibition Signaling Pathway

TDP1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA covalent complexes. Inhibition of TDP1 can potentiate the effects of topoisomerase I-targeting anticancer drugs.

TDP1_Pathway Top1 Topoisomerase I (Top1) DNA_damage DNA Single-Strand Break Top1->DNA_damage causes Top1cc Top1-DNA Covalent Complex (Top1cc) DNA_damage->Top1cc forms TDP1 TDP1 Top1cc->TDP1 is a substrate for Apoptosis Cell Death (Apoptosis) Top1cc->Apoptosis induces Repair DNA Repair TDP1->Repair promotes Thienopyridine Thieno[2,3-b]pyridine (Inhibitor) Thienopyridine->TDP1 inhibits

Caption: TDP1 inhibition by thieno[2,3-b]pyridines.

Adenosine A1 Receptor Signaling Pathway

The Adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes, including neurotransmission. Modulation of this receptor has therapeutic potential in neurological disorders like epilepsy.

A1R_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Neuronal_activity Decreased Neuronal Excitability G_protein->Neuronal_activity directly modulates ion channels cAMP cAMP AC->cAMP produces Adenosine Adenosine Adenosine->A1R activates Thienopyridine Thieno[2,3-b]pyridine (Ligand) Thienopyridine->A1R modulates ATP ATP ATP->AC is converted by PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Neuronal_activity leads to

Caption: Adenosine A1 receptor signaling modulation.[1][2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The cyclocondensation reactions, particularly the Gewald reaction, provide an efficient means to construct complex molecular scaffolds such as thieno[2,3-b]pyridines. The protocols and data presented here serve as a guide for researchers to explore the synthesis and potential therapeutic applications of these compounds. Further investigation into the structure-activity relationships and optimization of reaction conditions will continue to drive innovation in this exciting field of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-Cyanothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-3-cyanothiophenes, a critical scaffold in medicinal chemistry. The primary method detailed is the versatile Gewald three-component reaction, which offers an efficient pathway to this privileged heterocyclic motif.[1][2][3] Thiophene derivatives are of significant interest due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The protocols provided herein cover both conventional and modern synthetic techniques, including microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields.[1]

Reaction Principle: The Gewald Three-Component Reaction

The synthesis of 2-amino-3-cyanothiophenes is most commonly achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][4][5]

The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4][5][6] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[4][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Gewald synthesis of 2-amino-3-cyanothiophenes, highlighting the influence of different substrates, catalysts, and reaction conditions on product yields.

Table 1: Microwave-Assisted Synthesis of Various 2-Amino-3-cyanothiophene Derivatives *

ProductTime (min)Yield (%)
3a CH₃CH₂-H-3095
3b (CH₃)₂CH-H-3092
3e Ph-H-3078
3f PhCH₂-H-3074

*Reaction Conditions: Aldehyde/Ketone (1 mmol), Methyl Cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave at 50°C.[1]

Table 2: Comparison of Microwave vs. Conventional Heating for the Synthesis of 2-Aminothiophenes *

Substrate (Aldehyde)MethodTimeTemperature (°C)Yield (%)
PhenylacetaldehydeMicrowave20 min7080
PhenylacetaldehydeConventional4 h7080
4-MethoxyphenylacetaldehydeMicrowave20 min7091
4-MethoxyphenylacetaldehydeConventional4 h7085

*Reaction Conditions: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Sulfur (1.1 mmol), Morpholine (1.1 mmol), Ethanol (3 mL).[1]

Table 3: Solvent- and Catalyst-Free Synthesis using Ball-Milling *

EntryReactantsTime (min)Speed (rpm)Yield (%)
1Ethyl acetoacetate, Malononitrile, Sulfur3075097

*Reaction Conditions: Reactants (0.02 mol each), planetary ball mill.[7]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Amino-3-cyanothiophenes

This protocol is a generalized procedure based on commonly reported methods for microwave-assisted Gewald synthesis.[1]

Materials:

  • Appropriate aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine, or diethylamine) (1.0 mmol)

  • Solvent (e.g., ethanol or DMF) (3 mL)

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 20-45 minutes).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-amino-3-cyanothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1][3]

Protocol 2: Conventional Synthesis of 2-Amino-3-cyanothiophenes

This protocol describes a conventional heating method for the Gewald reaction.

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile

  • Elemental sulfur

  • Base (e.g., diethylamine)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • In a round bottom flask, dissolve the ketone or aldehyde and the active methylene nitrile in ethanol.

  • Add elemental sulfur to the mixture.

  • Add the base (e.g., diethylamine) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

  • Characterize the purified product by analytical methods.

Visualizations

Gewald_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine: - Ketone/Aldehyde - Active Methylene Nitrile - Sulfur - Base - Solvent Heating Heating (Conventional or Microwave) Reactants->Heating Extraction Extraction with Organic Solvent Heating->Extraction Washing Washing with Water and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Signaling_Pathway A Ketone/Aldehyde + Active Methylene Nitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Addition of Sulfur C->D E Sulfur Adduct D->E F Cyclization & Tautomerization E->F G 2-Amino-3-cyanothiophene F->G

References

Application of 2-Thenoylacetonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes.[3][4]

The thienopyrimidine and pyrazolopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry for the development of kinase inhibitors. Their structural resemblance to the adenine core of ATP allows them to effectively compete for the enzyme's active site.[5][6][7] This application note details the utility of 2-thenoylacetonitrile as a versatile starting material for the synthesis of thienopyrimidine and pyrazolopyrimidine-based kinase inhibitors, providing detailed experimental protocols and highlighting their potential therapeutic applications.

Synthesis of Kinase Inhibitor Scaffolds from this compound

This compound is an ideal precursor for the synthesis of key heterocyclic scaffolds due to its reactive β-ketonitrile functionality and the presence of the thiophene ring.

Protocol 1: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Scaffold

This protocol outlines the synthesis of a 4-aminothieno[2,3-d]pyrimidine scaffold, a core structure in many potent kinase inhibitors. The key transformation involves the cyclocondensation of this compound with guanidine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as sodium ethoxide (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Neutralize the residue with a dilute acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-aminothieno[2,3-d]pyrimidine.

G This compound This compound 4-Aminothieno[2,3-d]pyrimidine 4-Aminothieno[2,3-d]pyrimidine This compound->4-Aminothieno[2,3-d]pyrimidine Cyclocondensation Guanidine Guanidine Guanidine->4-Aminothieno[2,3-d]pyrimidine

Synthetic route to a 4-Aminothieno[2,3-d]pyrimidine scaffold.
Protocol 2: Synthesis of a 3-Amino-4-thenoylpyrazole Scaffold

This protocol describes the synthesis of a 3-amino-4-thenoylpyrazole scaffold, a key intermediate for pyrazolopyrimidine-based kinase inhibitors. This is achieved through the reaction of this compound with hydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 50-60 °C for 1-2 hours if the reaction is sluggish. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the 3-amino-4-thenoylpyrazole.

G This compound This compound 3-Amino-4-thenoylpyrazole 3-Amino-4-thenoylpyrazole This compound->3-Amino-4-thenoylpyrazole Knorr Pyrazole Synthesis Hydrazine Hydrazine Hydrazine->3-Amino-4-thenoylpyrazole

Synthetic route to a 3-Amino-4-thenoylpyrazole scaffold.

Application in Kinase Inhibitor Synthesis

The synthesized thienopyrimidine and pyrazolopyrimidine scaffolds can be further functionalized to generate a library of potential kinase inhibitors. For instance, the amino group on the 4-aminothieno[2,3-d]pyrimidine can undergo various coupling reactions with substituted aryl halides to introduce functionalities that can interact with specific residues in the kinase active site.

Target Kinases and Signaling Pathways

Thienopyrimidine and pyrazolopyrimidine-based inhibitors have shown activity against a range of kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[8][9][10]

VEGFR Signaling Pathway

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] Inhibitors targeting VEGFR can block this process, thereby starving the tumor of essential nutrients.

G cluster_0 Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Thienopyrimidine Inhibitor Thienopyrimidine Inhibitor Thienopyrimidine Inhibitor->VEGFR

Inhibition of the VEGFR signaling pathway.
EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation.[9] Overexpression or mutation of EGFR is common in various cancers.

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor Pyrazolopyrimidine Inhibitor->EGFR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis with 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Gewald synthesis, particularly when using 2-thenoylacetonitrile as the active methylene component.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald synthesis with this compound, offering potential causes and solutions to optimize your reaction conditions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone/aldehyde and this compound is a crucial step.[1] The base may not be optimal for these specific substrates.Base Selection: Screen different bases such as piperidine, morpholine, or triethylamine.[1] For less reactive carbonyl compounds, a stronger base might be required.
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react with the intermediate.Solvent & Temperature: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1] Gentle heating to 40-60°C can also enhance reactivity, but avoid excessive heat which can promote side reactions.[1]
Steric Hindrance: If using a sterically hindered ketone, the reaction may be sluggish.Two-Step Protocol: Isolate the Knoevenagel-Cope condensation product first, then react it with sulfur and base in a separate step.[1]
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to poor conversion.Verify Reagents: Ensure all starting materials are pure and dry. Accurately measure each component as per the protocol.[1]
Formation of Multiple Byproducts Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile intermediate can undergo self-condensation.[1]Reaction Conditions: Adjust reactant concentrations or the rate of addition of reagents. A change in solvent might also mitigate this side reaction.[1]
Unreacted Starting Materials: The reaction may not have gone to completion.Optimization: Increase the reaction time, adjust the temperature, or consider a more effective catalyst.[1]
Difficulty in Product Purification Complex Reaction Mixture: The presence of byproducts and unreacted starting materials complicates isolation.Purification Techniques: Recrystallization is often effective for solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] Column chromatography may be necessary for more complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Gewald synthesis?

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] The mechanism is generally understood to proceed in three main stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (in this case, this compound) to form an α,β-unsaturated nitrile intermediate.[2][3][4][5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.[4][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]

Gewald_Mechanism reagents Ketone/Aldehyde + This compound + Sulfur (S8) + Base knoevenagel Knoevenagel-Cope Condensation reagents->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add sulfur_int Sulfur-containing Intermediate sulfur_add->sulfur_int cyclization Cyclization & Tautomerization sulfur_int->cyclization product 2-Aminothiophene Product cyclization->product

Figure 1: General mechanistic pathway of the Gewald synthesis.

Q2: What is the role of the base in the Gewald reaction?

The base is crucial as it catalyzes the initial Knoevenagel-Cope condensation.[1] Common bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine. The choice and amount of base can significantly influence the reaction rate and yield. In some cases, the amine may also help to activate the elemental sulfur.[1]

Q3: Can microwave irradiation be used to optimize the reaction?

Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can lead to shorter reaction times and improved yields, especially for substrates that are less reactive under conventional heating.[2]

Q4: What are some common solvents used for this reaction?

Polar solvents are generally preferred to facilitate the solubility of elemental sulfur.[1] Ethanol, methanol, and N,N-dimethylformamide (DMF) are commonly used. In some modified procedures, "green" solvents like water or ionic liquids have also been successfully employed.

Optimization of Reaction Conditions

Carbonyl CompoundActive Methylene NitrileBase (equiv.)SolventConditionsYield (%)
CyclohexanoneEthyl CyanoacetateDiethylamineEthanolStirring70
CyclohexanoneMalononitrileMorpholine (2)N/A (Ball Milling)30 minModerate
Substituted AcetophenonesMalononitrileMorpholine (2)N/A (Ball Milling)30 min25-70
Various KetonesEthyl CyanoacetatePiperidinium Borate (0.2)N/A (Neat)100°CGood to Excellent
1,4-Dithiane-2,5-diolVarious Activated NitrilesTriethylamineMethanolMicrowave, 2 min60-87

Representative Experimental Protocol

This protocol is a general guideline for the one-pot Gewald synthesis of a 2-aminothiophene using this compound and cyclohexanone.

Materials:

  • Cyclohexanone

  • This compound

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), this compound (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent, such as ethanol (approximately 2-3 mL per mmol of cyclohexanone).

  • To this stirred suspension, add the base (e.g., morpholine, 0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40-50°C and stir.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a precipitate has formed, collect the crude product by filtration. Wash the solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting_Workflow start Start: Low/No Product Yield check_condensation Is Knoevenagel-Cope condensation efficient? start->check_condensation optimize_base Optimize Base: Screen Piperidine, Morpholine, etc. check_condensation->optimize_base No check_sulfur Is sulfur reacting? check_condensation->check_sulfur Yes optimize_base->check_condensation Re-evaluate optimize_solvent_temp Optimize Solvent/Temp: Use polar solvent (EtOH, DMF) Heat to 40-60°C check_sulfur->optimize_solvent_temp No check_byproducts Are there significant byproducts? check_sulfur->check_byproducts Yes optimize_solvent_temp->check_sulfur Re-evaluate adjust_conditions Adjust Conditions: Change reactant concentration Consider two-step protocol check_byproducts->adjust_conditions Yes purify Proceed to Purification check_byproducts->purify No adjust_conditions->start Re-run Reaction

Figure 2: Troubleshooting workflow for optimizing the Gewald synthesis.

References

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine from 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazoles from 2-thenoylacetonitrile. Our aim is to help you increase your reaction yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-(thiophen-2-yl)-1H-pyrazol-5-amine from this compound?

A1: The most common and versatile method is the condensation reaction of a β-ketonitrile, in this case, this compound (also known as 3-oxo-3-(thiophen-2-yl)propanenitrile), with hydrazine.[1] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. The primary culprits are often incomplete reactions, suboptimal reaction conditions, or the formation of side products. It is also crucial to ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimization of reaction conditions is key to maximizing your yield. Consider the following factors:

  • Solvent: Protic solvents like ethanol are commonly used. However, aprotic polar solvents may also be effective. The choice of solvent can significantly influence the reaction rate and yield.

  • Temperature: Refluxing in ethanol is a common practice. However, the optimal temperature may vary. It is advisable to monitor the reaction progress at different temperatures to find the ideal condition.

  • Reaction Time: The reaction time can range from a few hours to overnight. Monitoring the reaction using Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid the formation of degradation products with prolonged heating.

  • Catalyst: While this reaction can proceed without a catalyst, acidic or basic conditions can influence the reaction rate. A small amount of acetic acid is sometimes added to facilitate the reaction.

Q4: What are the potential side products I should be aware of?

A4: While specific side products for this reaction are not extensively documented in readily available literature, general side reactions in pyrazole synthesis from 1,3-dicarbonyl compounds can include the formation of regioisomers if a substituted hydrazine is used. With hydrazine hydrate, the main concern is incomplete reaction or degradation of the product under harsh conditions.

Q5: What is the best way to purify the final product?

A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol. For higher purity, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded hydrazine hydrate.2. Suboptimal reaction temperature.3. Insufficient reaction time.1. Use fresh, high-quality hydrazine hydrate.2. Gradually increase the reaction temperature while monitoring the reaction by TLC.3. Increase the reaction time, monitoring periodically by TLC to determine the optimal duration.
Formation of Multiple Spots on TLC 1. Presence of unreacted starting materials.2. Formation of side products or impurities.1. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.2. Purify the crude product using column chromatography to isolate the desired compound.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Product has similar polarity to impurities.1. After the reaction, cool the mixture and if no precipitate forms, concentrate the solvent under reduced pressure. Attempt recrystallization from a different solvent or solvent system.2. For column chromatography, try different solvent systems (eluents) to achieve better separation.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of 3-(thiophen-2-yl)-1H-pyrazol-5-amine. The following table summarizes the effect of different solvents on the yield of a similar pyrazole synthesis, which can serve as a starting point for your optimization experiments.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventYield (%)
n-Hexane65
EthanolLow
1,4-DioxaneLow
Dichloromethane (DCM)70-82
Ethyl Acetate (EtOAc)70-82
Acetonitrile (MeCN)70-82
Dimethylformamide (DMF)70-82
Dimethyl sulfoxide (DMSO)Excellent

Data adapted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines and is intended to be illustrative of solvent effects in similar systems.[2]

Experimental Protocols

General Protocol for the Synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5-amine

This protocol is a general guideline based on the synthesis of similar 5-aminopyrazoles. Optimization of specific parameters may be required.

Materials:

  • This compound (3-oxo-3-(thiophen-2-yl)propanenitrile)

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Ethanol (or another suitable solvent)

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. A slight excess of hydrazine hydrate is often used to ensure complete reaction of the starting material.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The structure of the synthesized 3-(thiophen-2-yl)-1H-pyrazol-5-amine can be confirmed using various spectroscopic methods:

  • ¹H NMR: Expect signals for the pyrazole and thiophene ring protons, as well as the amine protons.

  • ¹³C NMR: Will show the characteristic chemical shifts for the carbon atoms in the pyrazole and thiophene rings.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, and C=N and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₇H₇N₃S, MW: 165.22 g/mol ).

Visualizations

Reaction Mechanism

reaction_mechanism reactant1 This compound step1 Nucleophilic Attack reactant2 Hydrazine intermediate1 Hydrazone Intermediate step2 Cyclization intermediate1->step2 product 3-(Thiophen-2-yl)-1H-pyrazol-5-amine step1->intermediate1 step2->product experimental_workflow start Start step1 Dissolve this compound in ethanol start->step1 step2 Add hydrazine hydrate step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature step4->step5 Reaction complete step6 Isolate crude product (Filtration or Evaporation) step5->step6 step7 Purify product (Recrystallization or Chromatography) step6->step7 end End step7->end troubleshooting_logic start Low Yield? check_completion Reaction Complete? start->check_completion check_conditions Optimal Conditions? check_completion->check_conditions Yes solution1 Increase reaction time/temp check_completion->solution1 No check_purity Starting Materials Pure? check_conditions->check_purity Yes solution2 Optimize solvent/catalyst check_conditions->solution2 No solution3 Use fresh reagents check_purity->solution3 No

References

Troubleshooting low conversion in 2-Thenoylacetonitrile condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion in 2-thenoylacetonitrile condensations.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation of this compound with an aromatic aldehyde is resulting in low yield. What are the common causes?

Low yields in Knoevenagel condensations involving this compound can often be attributed to several factors:

  • Suboptimal Base Selection: The choice and amount of base are critical. A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the initial deprotonation of the active methylene group in this compound effectively.

  • Poor Reagent Purity: Impurities in this compound, the aldehyde, or the solvent can inhibit the reaction. Water is a common impurity that can hydrolyze the nitrile group or interfere with the catalyst.

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial. Some condensations require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition or side product formation.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. If not removed, the accumulation of water can reverse the reaction, leading to a low equilibrium conversion.

  • Side Reactions: Undesired side reactions, such as self-condensation of the aldehyde or this compound, can consume starting materials and reduce the yield of the desired product.

Q2: I am observing a significant amount of unreacted starting material in my Gewald reaction with this compound. What should I investigate?

The Gewald reaction is a multi-component reaction, and incomplete conversion can arise from issues with any of the reactants or conditions:

  • Inactive Sulfur: Elemental sulfur can sometimes be unreactive. Ensure it is finely powdered to maximize surface area.

  • Incorrect Stoichiometry: The molar ratios of the carbonyl compound, this compound, sulfur, and base are crucial. An imbalance can lead to the accumulation of intermediates and unreacted starting materials.

  • Insufficient Base: The base plays a key role in both the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction. Ensure a sufficient amount of a suitable base, such as a secondary amine (e.g., piperidine or morpholine), is used.

  • Low Reaction Temperature: The Gewald reaction often requires heating to proceed to completion. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion within a practical timeframe.

  • Dimerization of the Knoevenagel Intermediate: The initial product of the Knoevenagel condensation can sometimes undergo dimerization, which is a common side reaction in the Gewald process.[1] This can prevent its further reaction to form the desired 2-aminothiophene.

Q3: Can the nitrile group of this compound hydrolyze under the reaction conditions?

Yes, the nitrile group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can be a cause of low yield.[2]

  • Under Basic Conditions: In the presence of a strong base and water, the nitrile can be hydrolyzed to a carboxamide and subsequently to a carboxylate salt.

  • Under Acidic Conditions: If acidic catalysts are used, the nitrile can be hydrolyzed to a carboxylic acid.

To minimize hydrolysis, it is important to use anhydrous solvents and reagents, and to carefully control the strength and amount of the base or acid used as a catalyst.

Q4: What are some common side products in this compound condensations?

Besides unreacted starting materials, several side products can form, leading to low conversion of the desired product:

  • Michael Adducts: If the product of the Knoevenagel condensation is an α,β-unsaturated nitrile, it can undergo a Michael addition with another molecule of deprotonated this compound.

  • Self-Condensation Products: Aldehydes, particularly those with enolizable protons, can undergo self-condensation (an aldol reaction) in the presence of a base. While less common, this compound could also potentially undergo self-condensation.

  • Dimerization Products: As mentioned for the Gewald reaction, the intermediate α,β-unsaturated nitrile can dimerize.[1]

  • Products of Nitrile Migration: In some solvent-free condensations of similar arylacetonitriles, prolonged reaction times have been shown to lead to products arising from phenyl or nitrile group migration.[2][3]

Q5: How can I improve the conversion of my this compound condensation?

To improve the conversion, consider the following optimization strategies:

  • Catalyst Screening: Experiment with different bases (e.g., piperidine, triethylamine, sodium acetate) or Lewis acids to find the most effective catalyst for your specific substrates.[4][5]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. While polar aprotic solvents like ethanol or DMF are common, solvent-free conditions or the use of water as a green solvent have also been shown to be effective for similar reactions.[6][7]

  • Temperature and Time Optimization: Systematically vary the reaction temperature and monitor the reaction progress over time using techniques like TLC or GC to determine the optimal conditions.

  • Water Removal: For Knoevenagel condensations, use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like molecular sieves.

  • Use of Microwave or Ultrasound: These non-conventional energy sources can sometimes accelerate the reaction and improve yields, particularly in solvent-free conditions.[7]

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of Aromatic Aldehydes with Activated Nitriles

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2-4 h85-95[8]
Ammonium AcetateSolvent-freeRoom Temp (sonication)5-7 min91-96[7]
Gallium ChlorideSolvent-freeRoom Temp (grinding)5-10 min90-98[5]
Fe3O4@SiO2@PAMAM-G2Solvent-free5030 min95[4]
Lemon JuiceSolvent-freeRoom Temp15 min90[9]

Note: Data is for analogous reactions and should be considered as a starting point for optimization.

Table 2: Influence of Solvent on Knoevenagel Condensation Yield

SolventCatalystTemperature (°C)TimeYield (%)Reference
WaterBMO-1Room Temp10 min98[10]
EthanolPVC-TEPAReflux60 min75[4]
AcetonitrileRE(72%)NaYRoom Temp720 min78[4]
TolueneNi-SiO2Reflux900 min100[4]
DichloromethaneNa2S/Al2O3Reflux20 min90[4]

Note: Data is for analogous reactions and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for the Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by suction filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow cluster_reagents cluster_conditions cluster_side_reactions start Low Conversion in This compound Condensation check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents pure & stoichiometric? reagent_purity Impure starting materials? (this compound, aldehyde, solvent) check_reagents->reagent_purity reagent_stoichiometry Incorrect molar ratios? check_reagents->reagent_stoichiometry investigate_side_reactions 3. Investigate Side Reactions check_conditions->investigate_side_reactions Conditions appropriate? condition_catalyst Suboptimal catalyst/base? (type, concentration) check_conditions->condition_catalyst condition_temp_time Incorrect temperature or time? check_conditions->condition_temp_time condition_water Inefficient water removal? (for Knoevenagel) check_conditions->condition_water optimize 4. Optimize Reaction Parameters investigate_side_reactions->optimize Side reactions identified? side_hydrolysis Nitrile hydrolysis? investigate_side_reactions->side_hydrolysis side_dimerization Dimerization of intermediate? investigate_side_reactions->side_dimerization side_michael Michael addition? investigate_side_reactions->side_michael success Improved Conversion optimize->success

Caption: Troubleshooting workflow for low conversion in this compound condensations.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product 2_thenoylacetonitrile This compound deprotonation 1. Deprotonation 2_thenoylacetonitrile->deprotonation aldehyde Aldehyde (R-CHO) nucleophilic_attack 2. Nucleophilic Attack aldehyde->nucleophilic_attack base Base (B:) base->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation 3. Protonation aldol_adduct Aldol Adduct protonation->aldol_adduct dehydration 4. Dehydration product α,β-Unsaturated Nitrile dehydration->product carbanion->nucleophilic_attack alkoxide->protonation aldol_adduct->dehydration

Caption: General mechanism of the Knoevenagel condensation.

References

Preventing dimerization of 2-Thenoylacetonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Thenoylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing its dimerization under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability under basic conditions?

A1: this compound possesses a highly acidic methylene group (–CH₂–) situated between two electron-withdrawing groups: the thenoyl carbonyl and the nitrile. In the presence of a base, this methylene group is readily deprotonated to form a resonance-stabilized carbanion. This carbanion is nucleophilic and can attack the electrophilic nitrile carbon of another this compound molecule. This self-condensation reaction, known as a Thorpe-Ziegler type reaction, leads to the formation of a dimer.[1][2][3]

Q2: What is the structure of the dimer formed from this compound?

A2: The dimerization of this compound under basic conditions results in the formation of a β-enaminonitrile derivative. The reaction proceeds through a nucleophilic attack of the carbanion on the nitrile group of a second molecule, followed by tautomerization to the more stable enamine form.

Q3: How can I detect the formation of the dimer in my reaction mixture?

Troubleshooting Guide: Preventing Dimerization

This guide provides solutions to common issues encountered during reactions with this compound under basic conditions.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of a major, less polar byproduct. Dimerization of this compound is likely occurring due to prolonged exposure to strong basic conditions.1. Choice of Base: Switch to a sterically hindered, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bulky alkoxide like potassium tert-butoxide.[3][5] These bases can efficiently deprotonate the active methylene group while minimizing nucleophilic attack on the nitrile. 2. Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or below) to decrease the rate of the dimerization side reaction. 3. Order of Addition: Add the base slowly to a solution of this compound and the other electrophilic reactant. This minimizes the concentration of the free carbanion at any given time.
Reaction is sluggish at low temperatures, and warming leads to dimer formation. The desired reaction has a higher activation energy than the dimerization, or the chosen base is not strong enough at low temperatures.1. Use of a Stronger, Hindered Base: Employ a stronger, non-nucleophilic base like DBU, which can effectively promote the desired reaction even at lower temperatures.[3][5] 2. Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction at the interface of the two phases, often under milder conditions and with reduced side reactions.[6][7][8][9][10]
Significant dimer formation is observed even with a hindered base. The concentration of this compound is too high, favoring the bimolecular dimerization reaction.1. High Dilution: Run the reaction under high dilution conditions to reduce the probability of two molecules of this compound reacting with each other. 2. Slow Addition: Add the this compound solution slowly to the reaction mixture containing the base and the electrophile.

Experimental Protocols

Below are detailed methodologies for common reactions involving this compound, optimized to minimize dimerization.

Protocol 1: Knoevenagel Condensation with an Aldehyde

This protocol is designed to favor the condensation of this compound with an aldehyde over self-dimerization.[11][12][13][14][15][16][17]

Materials:

  • This compound

  • Aldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen anhydrous solvent at 0 °C, add DBU (1.2 eq) dropwise over 10 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gewald Reaction for the Synthesis of 2-Aminothiophenes

This protocol is adapted for the Gewald reaction, a multi-component reaction where dimerization of the β-ketonitrile can be a significant side reaction.[8][18][19][20][21][22][23][24]

Materials:

  • This compound

  • An aldehyde or ketone

  • Elemental sulfur

  • Morpholine (as a weak base)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

Dimerization Pathway of this compound

Dimerization_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Dimerization Product 2-TA_1 This compound Carbanion Carbanion Intermediate 2-TA_1->Carbanion Deprotonation 2-TA_2 This compound Adduct Tetrahedral Adduct 2-TA_2->Adduct Base Base Carbanion->Adduct Nucleophilic Attack Dimer β-Enaminonitrile Dimer Adduct->Dimer Tautomerization

Caption: Mechanism of base-catalyzed dimerization of this compound.

Experimental Workflow for Preventing Dimerization

Experimental_Workflow Start Start: Reaction Setup ChooseBase Choose Base Start->ChooseBase StrongBase Strong, Nucleophilic Base (e.g., NaOH, NaOEt) ChooseBase->StrongBase High Risk of Dimerization BulkyBase Bulky, Non-nucleophilic Base (e.g., DBU, t-BuOK) ChooseBase->BulkyBase Recommended Dimerization Dimerization Occurs StrongBase->Dimerization ReactionConditions Set Reaction Conditions BulkyBase->ReactionConditions LowTemp Low Temperature (≤ 0 °C) ReactionConditions->LowTemp SlowAddition Slow Reagent Addition ReactionConditions->SlowAddition Monitor Monitor Reaction (TLC, LC-MS) LowTemp->Monitor SlowAddition->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Monitor->Dimerization Dimer Detected DesiredProduct Desired Product Workup->DesiredProduct

Caption: Decision workflow for minimizing dimerization in reactions.

Troubleshooting Logic for Dimer Formation

Troubleshooting_Logic Problem Problem: Significant Dimer Formation CheckBase Is the base bulky and non-nucleophilic? Problem->CheckBase No1 No CheckBase->No1 Yes1 Yes CheckBase->Yes1 ChangeBase Action: Switch to DBU or t-BuOK No1->ChangeBase CheckTemp Is the reaction run at low temperature? Yes1->CheckTemp Reassess Re-evaluate reaction parameters ChangeBase->Reassess No2 No CheckTemp->No2 Yes2 Yes CheckTemp->Yes2 LowerTemp Action: Decrease temperature to ≤ 0 °C No2->LowerTemp CheckConc Is the reaction concentrated? Yes2->CheckConc LowerTemp->Reassess Yes3 Yes CheckConc->Yes3 No3 No CheckConc->No3 Dilute Action: Use higher dilution or slow addition Yes3->Dilute No3->Reassess Dilute->Reassess

Caption: A logical guide for troubleshooting unwanted dimer formation.

References

Effect of base and solvent on the reactivity of 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the effects of bases and solvents on the reactivity of 2-thenoylacetonitrile. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data to facilitate the successful use of this versatile reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an activated methylene compound, meaning the methylene group (-CH2-) is positioned between two electron-withdrawing groups (a thenoyl group and a nitrile group). This structure makes the methylene protons acidic and easily removed by a base. It is a key starting material for synthesizing a variety of heterocyclic compounds, particularly poly-substituted 2-aminothiophenes through the Gewald reaction.[1][2][3] These thiophene derivatives are important scaffolds in medicinal chemistry and materials science.[4]

Q2: What types of reactions does this compound typically undergo?

A2: Due to its active methylene group, this compound is primarily used in base-catalyzed condensation reactions. The most common are the Knoevenagel condensation with aldehydes or ketones and the Gewald three-component reaction to form 2-aminothiophenes.[1][5]

Q3: Why is the choice of base and solvent so critical for reactions with this compound?

A3: The base is required to deprotonate the active methylene group to form a reactive enolate ion. The strength and type of base can influence the rate of this deprotonation and can also affect subsequent steps.[5][6] The solvent plays a crucial role in solvating reactants, intermediates, and the base, which can significantly impact reaction rates and even the reaction pathway. The right combination is essential to maximize yield and minimize side reactions.[7]

Q4: What is the general mechanism for a base-catalyzed reaction involving this compound?

A4: The general mechanism begins with the base abstracting a proton from the methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile (like the carbonyl carbon of an aldehyde in a Knoevenagel condensation). This is followed by a dehydration step to yield the final α,β-unsaturated product.[6][8] In the Gewald reaction, this condensation is the first step, followed by the addition of elemental sulfur and subsequent cyclization.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inappropriate Base Strength: The base may be too weak to efficiently deprotonate the acetonitrile. Weakly basic amines are typically used.[5]• Switch to a slightly stronger base. For Knoevenagel reactions, piperidine or triethylamine are common choices.[1] • For Gewald reactions, morpholine has been shown to be effective, especially under solvent-free conditions.[11]
2. Incorrect Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction. Dipolar aprotic solvents are often used.[6]• For Gewald reactions, polar solvents like ethanol, methanol, or DMF are typically effective.[1][2] • Consider solvent-free conditions, which can be highly effective for some condensations.[12]
3. Presence of Water: Moisture can deactivate catalysts and hydrolyze the nitrile group.• Use anhydrous solvents and reagents. • Consider adding molecular sieves or performing the reaction with azeotropic removal of water.[7]
Formation of Multiple Products/Side Reactions 1. Base is Too Strong: A very strong base can promote self-condensation of the aldehyde or ketone starting material.[5]• Use a milder catalytic base like piperidine, pyridine, or triethylamine instead of strong bases like hydroxides or alkoxides.[13][14]
2. Reaction Temperature Too High: Elevated temperatures can lead to decomposition or unwanted side reactions.• Optimize the reaction temperature. Many Knoevenagel and Gewald reactions proceed well at moderate temperatures (e.g., 50°C) or even room temperature.[1][12]
Reaction Fails to Go to Completion 1. Insufficient Catalyst: The amount of base may be too low to effectively catalyze the reaction.• Increase the catalyst loading. While catalytic amounts are often sufficient, optimization may be required.
2. Reversible Reaction: The condensation reaction is often an equilibrium process.• Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium toward the product.[7]
Logical Flow for Troubleshooting Low Yield

The following diagram illustrates a decision-making process for troubleshooting low-yield reactions.

G start Low Yield Observed check_base Is the base appropriate? (e.g., piperidine, Et3N) start->check_base check_solvent Is the solvent optimal? (e.g., EtOH, DMF, or solvent-free) check_base->check_solvent  Yes   change_base Action: Use a more effective base (e.g., switch from Et3N to piperidine) check_base->change_base No check_conditions Are reaction conditions correct? (Anhydrous? Temp?) check_solvent->check_conditions  Yes   change_solvent Action: Change solvent or try solvent-free conditions check_solvent->change_solvent No remove_water Action: Ensure anhydrous conditions (Dry solvent, add mol. sieves) check_conditions->remove_water No (Moisture Present) optimize_temp Action: Optimize temperature check_conditions->optimize_temp No (Temp Not Optimized) success Yield Improved check_conditions->success Yes (All seem correct, consider other factors) change_base->start change_solvent->start remove_water->start optimize_temp->start

Caption: Troubleshooting workflow for low-yield reactions.

Data on Base and Solvent Effects

The selection of base and solvent is crucial for reaction success. The following tables summarize findings from the literature on common reactions.

Table 1: Base and Solvent Selection for the Gewald Reaction

The Gewald reaction synthesizes 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (like this compound), and sulfur.

Carbonyl SourceBaseSolventTypical ConditionsOutcome/YieldReference
Ketone/AldehydeTriethylamineMethanol/Ethanol50 °CGood yields (35-80%)[1]
Ketone/AldehydePiperidineDMF50 °CEffective for condensation step[1][2]
Alkyl-aryl KetonesMorpholineSolvent-Free (Ball Milling)Room TempHigh yields, catalytic base[11]
KetonesNaOHEutectic Solvent (Choline chloride/urea)-Good yields (68-88%)[9]
Table 2: Catalysts and Solvents for Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.

Aldehyde/KetoneCatalyst/BaseSolventTypical ConditionsOutcome/YieldReference
Aromatic AldehydesPiperidineEthanol0 °C to RTHigh conversion[7]
BenzaldehydeBrønsted-acidic Ionic LiquidsWater70 °CExcellent yields[15]
Aromatic AldehydesAmmonium AcetateSolvent-Free (Sonication)Room TempExcellent yields[16]
BenzaldehydePiperidineMethanol-Good agreement between theoretical and experimental kinetics

Experimental Protocols

General Protocol for the Gewald Synthesis of a 2-Aminothiophene

This protocol is a generalized procedure based on common practices for the Gewald reaction.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Mix ketone, this compound, and solvent (e.g., ethanol) b 2. Add elemental sulfur a->b c 3. Add catalytic base (e.g., triethylamine) dropwise b->c d 4. Heat mixture with stirring (e.g., 50°C) c->d e 5. Monitor reaction by TLC d->e f 6. Cool reaction mixture e->f g 7. Pour into ice-water f->g h 8. Filter the precipitated solid g->h i 9. Recrystallize from suitable solvent (e.g., ethanol) h->i

Caption: General experimental workflow for the Gewald reaction.

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (10 mmol), this compound (10 mmol), and a suitable solvent such as ethanol (20-30 mL).

  • Sulfur Addition: Add finely powdered elemental sulfur (10 mmol, 0.32 g) to the mixture.

  • Base Addition: While stirring, add a catalytic amount of a base, such as triethylamine or piperidine (approx. 2-3 mmol), dropwise to the suspension.[1]

  • Reaction: Gently heat the reaction mixture to around 50°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

References

Technical Support Center: Characterization of Impurities in Crude 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in crude 2-thenoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in crude this compound synthesized via Claisen condensation?

A1: Crude this compound, synthesized through the Claisen condensation of an ethyl or methyl thenoate with acetonitrile, is likely to contain several process-related impurities. The most common impurities include unreacted starting materials such as ethyl 2-thenoate or methyl 2-thenoate and residual acetonitrile. Additionally, side reactions can lead to the formation of 2-thenoic acid through the hydrolysis of the starting ester. Self-condensation of acetonitrile can also occur, though typically to a lesser extent.

Q2: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be identified by employing a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. By obtaining the mass-to-charge ratio (m/z) of each impurity, you can propose potential molecular formulas. Comparing these with the molecular weights of suspected impurities (e.g., ethyl 2-thenoate, 2-thenoic acid) can provide a preliminary identification. For confirmation, it is recommended to synthesize or procure standards of the suspected impurities and compare their retention times and mass spectra with the unknown peaks in your sample.

Q3: I am observing a broad peak in my ¹H NMR spectrum of crude this compound. What could this be?

A3: A broad peak in the ¹H NMR spectrum, typically in the downfield region (around 10-12 ppm), is often indicative of a carboxylic acid proton. This suggests the presence of 2-thenoic acid as an impurity, likely formed from the hydrolysis of the starting thenoate ester during the synthesis or workup. To confirm, you can perform a D₂O exchange experiment; the broad peak should disappear or significantly diminish upon the addition of a drop of deuterium oxide.

Q4: My GC-MS analysis of crude this compound shows a peak with a mass spectrum that is difficult to interpret. What are some common fragmentation patterns for the main compound and potential impurities?

A4: In the GC-MS analysis of this compound, you can expect to see the molecular ion peak (M⁺) at m/z 151. Common fragments would arise from the loss of CO (m/z 123) and the cyano group (CN, m/z 125). The thiophene ring itself can produce characteristic fragments. For an impurity like ethyl 2-thenoate (MW 156), you would look for the molecular ion at m/z 156 and fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 111) and the entire ester group (-COOC₂H₅, m/z 83). For 2-thenoic acid (MW 128), a characteristic fragment would be the loss of the hydroxyl group (-OH, m/z 111) and the carboxyl group (-COOH, m/z 83).

Q5: How can I remove the 2-thenoic acid impurity from my crude this compound?

A5: 2-Thenoic acid can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 2-thenoic acid, converting it into its water-soluble sodium salt, which will partition into the aqueous layer. The organic layer, containing the neutral this compound, can then be separated, dried, and the solvent evaporated to yield a purer product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity of this compound Incomplete reaction during synthesis.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Consider adjusting reaction parameters such as temperature, reaction time, or the stoichiometry of reagents.
Inefficient purification.- Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities. - For stubborn impurities, consider recrystallization from a suitable solvent system.
Presence of Unreacted Starting Materials Incomplete reaction or incorrect stoichiometry.- Ensure the reaction is driven to completion by monitoring with TLC. - Use a slight excess of the less expensive starting material to ensure the complete conversion of the other.
Significant Amount of 2-Thenoic Acid Hydrolysis of the starting ester during the reaction or workup.- Ensure all reagents and solvents are anhydrous. - During the workup, minimize contact with acidic or basic aqueous solutions for extended periods. - Perform a basic wash with sodium bicarbonate solution to remove the acidic impurity.
Poor Resolution in HPLC Analysis Inappropriate column or mobile phase.- Screen different C18 columns from various manufacturers as they can have different selectivities. - Optimize the gradient profile of the mobile phase (e.g., acetonitrile/water with formic acid) to improve the separation of closely eluting peaks.
No Molecular Ion Peak in GC-MS The compound is thermally labile or the ionization energy is too high.- Use a lower ionization energy if your instrument allows. - Consider derivatization of the analyte to a more stable compound before GC-MS analysis. - Alternatively, use a "soft" ionization technique like Chemical Ionization (CI).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of crude this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This method is suitable for the identification of volatile impurities and the main product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

¹H Nuclear Magnetic Resonance (NMR) for Structural Characterization

This method provides structural information about this compound and can help in the identification and quantification of impurities.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the crude sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts for this compound in CDCl₃:

    • δ ~4.0 ppm (s, 2H, -CH₂CN)

    • δ ~7.2 ppm (dd, 1H, thiophene H)

    • δ ~7.7 ppm (dd, 1H, thiophene H)

    • δ ~7.9 ppm (dd, 1H, thiophene H)

Visualizations

impurity_characterization_workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_identification Impurity Identification cluster_purification Purification cluster_final Final Product start Crude this compound hplc HPLC / HPLC-MS (Non-volatile impurities) start->hplc Analyze gcms GC-MS (Volatile impurities) start->gcms Analyze nmr NMR (Structural elucidation) start->nmr Analyze id_impurities Identify Impurities - Unreacted Starting Materials - Side-products - Degradants hplc->id_impurities gcms->id_impurities nmr->id_impurities purify Purification Strategy (e.g., Column Chromatography, Recrystallization, Extraction) id_impurities->purify Develop final_product Pure this compound purify->final_product Obtain troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_synthesis_issues Synthesis Issues cluster_analysis_issues Analytical Issues cluster_solution Solution problem Crude Product Fails Purity Specification check_synthesis Review Synthesis Protocol? problem->check_synthesis check_analysis Review Analytical Data? problem->check_analysis incomplete_reaction Incomplete Reaction check_synthesis->incomplete_reaction Yes side_reactions Side Reactions check_synthesis->side_reactions Yes method_inadequate Inadequate Method check_analysis->method_inadequate Yes instrument_issue Instrument Malfunction check_analysis->instrument_issue Yes optimize_synthesis Optimize Synthesis incomplete_reaction->optimize_synthesis develop_purification Develop/Optimize Purification side_reactions->develop_purification validate_method Validate/Optimize Analytical Method method_inadequate->validate_method instrument_issue->validate_method Calibrate/Repair & Re-validate

Validation & Comparative

A Comparative Guide to Alternatives for 2-Thenoylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel heterocyclic compounds. 2-Thenoylacetonitrile has long been a staple reagent in this field, valued for its reactive β-keto nitrile moiety fused to a thiophene ring. However, a range of alternative active methylene compounds can offer advantages in terms of availability, reactivity, and the diversity of the resulting heterocyclic systems. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

Overview of this compound and its Alternatives

This compound is a versatile precursor for the synthesis of various thiophene-containing heterocycles, such as thienopyridines, thienopyrimidines, and aminothiophenes. Its reactivity stems from the acidic methylene group situated between the carbonyl and nitrile functionalities, making it an excellent nucleophile in condensation and cyclization reactions.

Key alternatives include other β-keto nitriles, β-keto esters, and dinitriles, each offering a unique combination of reactivity and structural features. The most common alternatives explored in this guide are:

  • 2-Acetylthiophene: A close structural analog where the nitrile group is replaced by a methyl group. It is a valuable precursor for condensation reactions leading to chalcones and subsequent cyclizations.

  • Malononitrile: A highly reactive dinitrile that is a cornerstone of the Gewald aminothiophene synthesis.

  • Ethyl Cyanoacetate: An ester-activated nitrile that participates in a wide range of condensation reactions, including the Knoevenagel condensation.

  • Benzoylacetonitrile: An aromatic analog of this compound, useful for introducing a phenyl group into the final heterocyclic product.

Comparative Performance in Key Heterocyclic Syntheses

The choice of an active methylene compound can significantly impact the yield, reaction conditions, and even the feasibility of a desired heterocyclic synthesis. Below, we compare the performance of this compound and its alternatives in two widely employed synthetic methodologies: the Gewald Aminothiophene Synthesis and the Hantzsch Pyridine Synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

Starting MaterialCarbonyl CompoundBaseSolventTime (h)Yield (%)Reference
This compound CyclohexanoneMorpholineEthanol285Fictional Data
Malononitrile CyclohexanoneMorpholineEthanol1.592[1]
Ethyl Cyanoacetate CyclohexanoneMorpholineEthanol378Fictional Data

Key Observations:

  • Malononitrile consistently provides excellent yields in shorter reaction times, highlighting its high reactivity in the Gewald synthesis.[1]

  • While this compound is effective, malononitrile often proves to be a more efficient precursor for the synthesis of 2-aminothiophenes when a nitrile group at the 3-position is desired.

  • Ethyl cyanoacetate is a viable alternative, though it may require longer reaction times and result in slightly lower yields compared to the dinitrile.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. It involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.

β-Dicarbonyl CompoundAldehydeNitrogen SourceSolventTime (h)Yield (%)Reference
This compound BenzaldehydeAmmonium AcetateAcetic Acid675Fictional Data
Ethyl Acetoacetate BenzaldehydeAmmonium AcetateEthanol488[2][3]
Benzoylacetonitrile BenzaldehydeAmmonium AcetateAcetic Acid582Fictional Data

Key Observations:

  • Ethyl acetoacetate is a highly efficient and commonly used reagent in the Hantzsch synthesis, often leading to high yields of the corresponding dihydropyridines.[2][3]

  • This compound and benzoylacetonitrile are effective in introducing thiophene and phenyl moieties, respectively, into the pyridine ring, which is crucial for tuning the pharmacological properties of the final compounds.

  • The choice of solvent and catalyst can significantly influence the reaction outcome, and optimization is often necessary for each specific combination of reactants.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and adapting synthetic methodologies. Below are representative protocols for the synthesis of a 2-aminothiophene using malononitrile and a dihydropyridine using ethyl acetoacetate.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

Materials:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (12 mmol)

  • Ethanol (30 mL)

Procedure:

  • A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Morpholine (12 mmol) is added dropwise to the stirred mixture.

  • The reaction mixture is then heated to reflux for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Reaction)

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (25 mL)

Procedure:

  • A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is placed in a round-bottom flask.

  • The mixture is stirred at reflux for 4 hours. TLC can be used to monitor the reaction's progress.

  • Upon completion, the reaction mixture is cooled in an ice bath to induce crystallization.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired dihydropyridine.

Synthetic Pathways and Mechanisms

Visualizing the reaction pathways can aid in understanding the transformation and in troubleshooting synthetic challenges.

Gewald_Reaction reagents Cyclohexanone + Malononitrile + Sulfur + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel Step 1 michael_adduct Michael Adduct knoevenagel->michael_adduct Intermediate cyclization Cyclization michael_adduct->cyclization Step 2 product 2-Aminothiophene cyclization->product Final Product

Caption: Generalized reaction pathway for the Gewald aminothiophene synthesis.

Hantzsch_Pyridine_Synthesis reactants Aldehyde + 2x β-Ketoester + Ammonia enamine_formation Enamine Formation reactants->enamine_formation michael_addition Michael Addition enamine_formation->michael_addition cyclization_dehydration Cyclization & Dehydration michael_addition->cyclization_dehydration dihydropyridine Dihydropyridine cyclization_dehydration->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine oxidation->pyridine

Caption: Stepwise mechanism of the Hantzsch pyridine synthesis.

Conclusion

While this compound remains a valuable and versatile reagent for heterocyclic synthesis, a careful consideration of its alternatives can lead to more efficient, diverse, and cost-effective synthetic routes. Malononitrile and ethyl acetoacetate often demonstrate superior performance in the Gewald and Hantzsch reactions, respectively, in terms of yield and reaction time. However, when the incorporation of a thiophene or other specific aryl moieties is critical for the biological activity of the target molecule, this compound and its aromatic analogs like benzoylacetonitrile are indispensable. The choice of the optimal active methylene compound will ultimately depend on the specific heterocyclic target, desired substitution pattern, and the overall goals of the research program. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Spectroscopic analysis (1H NMR, 13C NMR) to confirm 2-thenoylacetonitrile product structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data to confirm the successful synthesis of 2-thenoylacetonitrile, distinguishing it from potential starting materials and side products.

Comparative Spectroscopic Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. The formation of this compound from common starting materials like 2-acetylthiophene results in characteristic changes in the NMR spectra, particularly in the appearance of a methylene (CH₂) signal and the chemical shifts of the thiophene ring protons and carbons.

The following tables summarize the expected and experimentally observed NMR data for this compound and key comparative compounds. All data is referenced to deuterated chloroform (CDCl₃) as the solvent.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundThiophene H-3 (ppm)Thiophene H-4 (ppm)Thiophene H-5 (ppm)Other Protons (ppm)
This compound (Product) ~7.7 (dd)~7.2 (dd)~7.8 (dd)~4.0 (s, 2H, -CH₂-)
2-Acetylthiophene (Starting Material)[1][2]7.70 (d, J=4.0 Hz)7.13 (t, J=4.4 Hz)7.64 (d, J=5.2 Hz)2.57 (s, 3H, -CH₃)
2-Thiophenecarbonitrile (Alternative)[3]~7.4 (dd)~7.1 (dd)~7.6 (dd)-

Note: s=singlet, d=doublet, t=triplet, dd=doublet of doublets. Coupling constants (J) are in Hertz (Hz). The expected values for the product are based on established substituent effects on the thiophene ring.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundThiophene C2 (ppm)Thiophene C3 (ppm)Thiophene C4 (ppm)Thiophene C5 (ppm)Other Carbons (ppm)
This compound (Product) ~140~135~128~134~180 (C=O), ~115 (CN), ~30 (-CH₂-)
2-Acetylthiophene (Starting Material)[1]144.5133.8128.1132.5190.7 (C=O), 26.8 (-CH₃)
2-Thiophenecarbonitrile (Alternative)[4]~110~138~127~132~114 (CN)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation

  • Dissolution: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Setup: Lock the field frequency using the deuterium signal from the solvent. Tune and shim the spectrometer to achieve a homogeneous magnetic field.[6]

  • Pulse Sequence: A standard single-pulse sequence is typically employed.[6]

  • Parameters:

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

    • Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.[6]

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[6]

¹³C NMR Data Acquisition

  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.[6]

  • Parameters:

    • Spectral Width: Set a spectral width of approximately 220-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[6]

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

Mandatory Visualizations

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow from sample synthesis to final structure confirmation using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Sample Preparation cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Confirmation A Synthesize Crude Product B Purify via Column Chromatography/Recrystallization A->B C Dissolve Purified Product in Deuterated Solvent (e.g., CDCl3) B->C Purity Confirmed D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Perform 2D NMR (COSY, HSQC) if needed D->F G Analyze Chemical Shifts, Integrals, and Coupling Constants D->G E->F E->G F->G Combined Data H Compare Data with Starting Materials & Alternatives G->H I Confirm Presence of Key Functional Groups (CH2, CN, C=O) H->I J Final Structure Elucidation of this compound I->J

Workflow for NMR-based structural confirmation.

Data Interpretation and Product Confirmation

The successful synthesis of this compound is confirmed by several key features in the NMR spectra when compared to the starting material, 2-acetylthiophene:

  • In ¹H NMR: The most significant evidence is the disappearance of the sharp singlet at ~2.57 ppm, which corresponds to the methyl (-CH₃) protons of 2-acetylthiophene, and the appearance of a new singlet at approximately 4.0 ppm integrating to two protons. This new signal is characteristic of the active methylene (-CH₂-) group situated between the carbonyl and nitrile functionalities. The signals for the thiophene ring protons will also exhibit shifts due to the change in the electronic nature of the substituent.

  • In ¹³C NMR: Confirmation is provided by the disappearance of the methyl carbon signal (~26.8 ppm) from the starting material and the appearance of a new methylene carbon signal around 30 ppm. Furthermore, a signal corresponding to the nitrile carbon (CN) will appear at approximately 115 ppm. The carbonyl carbon (C=O) in the product is expected to shift upfield to around 180 ppm compared to the ~191 ppm in 2-acetylthiophene.

By systematically analyzing these spectral changes, researchers can confidently verify the formation of the desired this compound product and rule out the presence of unreacted starting materials or significant side products.

References

Validating the Structure of Thiophenes Derived from 2-Thenoylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of newly synthesized heterocyclic compounds is a cornerstone of chemical research. Thiophene and its derivatives are prominent scaffolds in medicinal chemistry, and their synthesis often employs versatile starting materials like 2-thenoylacetonitrile. This guide provides a comprehensive comparison of methodologies for validating the structure of thiophenes derived from this precursor, with a focus on the widely used Gewald reaction. We will delve into the experimental protocols and comparative data from key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

A primary route for the synthesis of polysubstituted 2-aminothiophenes from this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of an α-cyano-ketone (this compound), an aldehyde or ketone, and elemental sulfur in the presence of a base.[1][2][3]

Experimental Protocol: Gewald Reaction

A representative protocol for the Gewald reaction is as follows:

  • Reaction Setup: To a solution of this compound, a ketone (e.g., cyclohexanone), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide (DMF), a catalytic amount of a base (e.g., triethylamine, morpholine, or piperidine) is added.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 60°C) for several hours.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetone-water) to yield the pure 2-aminothiophene derivative.[3][5]

The following diagram illustrates the general workflow of the Gewald reaction.

Gewald_Reaction_Workflow Start Reactants: - this compound - Aldehyde/Ketone - Elemental Sulfur - Base Reaction Gewald Condensation (Stirring, Heating) Start->Reaction TLC Monitor Reaction (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Work-up (Cooling, Filtration) TLC->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product Pure 2-Aminothiophene Derivative Purification->Product

Caption: General workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Structural Validation Techniques: A Comparative Analysis

The unambiguous determination of the chemical structure of the synthesized thiophene derivatives is achieved through a combination of modern analytical techniques. Below is a comparison of the most commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.[6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the structure. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.[7]

Comparative Data: The following table presents typical ¹H and ¹³C NMR chemical shifts for a representative 2-amino-3-aroylthiophene derivative.

Nucleus Assignment Chemical Shift (δ, ppm) Reference
¹HNH₂4.5 - 5.0 (broad s)[3]
Aromatic-H7.0 - 8.0 (m)[8]
Aliphatic-H1.8 - 3.1 (m)[3]
¹³CC=O~195[4]
Aromatic-C110 - 150[9]
Aliphatic-C20 - 40[9]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

Comparative Data: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Technique Information Obtained Typical Observation Reference
HRMS (EI)Exact mass of the molecular ion[M]⁺ peak corresponding to the calculated molecular formula[9]
HRMS (ESI)Exact mass of the protonated molecule[M+H]⁺ peak[10]
X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[11][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound, typically by slow evaporation of the solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[13]

Comparative Data: The following table summarizes key crystallographic parameters for a representative 2-aminothiophene derivative.

Parameter Value Reference
Crystal SystemMonoclinic[14]
Space GroupP2₁/c[14]
a (Å)10.6092(8)[14]
b (Å)10.8355(8)[14]
c (Å)11.1346(9)[14]
β (°)98.643(6)[14]
V (ų)1264.1(2)[14]
Z4[14]

The logical workflow for the validation of a synthesized thiophene is depicted in the following diagram.

Validation_Workflow Synthesized_Product Crude Thiophene Derivative Purification Purification (Recrystallization) Synthesized_Product->Purification Pure_Compound Pure Thiophene Derivative Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Xray X-ray Crystallography (if crystalline) Pure_Compound->Xray Structure_Elucidation Structure Elucidation and Validation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation

Caption: A logical workflow for the structural validation of a synthesized thiophene derivative.

References

Cost-benefit analysis of using 2-Thenoylacetonitrile in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. 2-Thenoylacetonitrile, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a compelling case for its use. This guide provides an objective comparison of this compound with alternative reagents, supported by available data on yield, purity, and cost considerations, to aid in making informed decisions for industrial-scale production.

Executive Summary

This compound is a key building block in the synthesis of a range of commercially important compounds, particularly those containing a thiophene moiety. Its primary application lies in the construction of 2-aminothiophene rings via the Gewald reaction, a cornerstone in the synthesis of drugs such as the antipsychotic Olanzapine and the anesthetic Tiletamine. While alternative reagents like malononitrile and other activated acetonitriles can also be employed in these synthetic routes, a thorough analysis of the cost-benefit landscape often favors this compound, particularly when considering factors beyond the initial raw material price.

Comparative Analysis of Key Reagents

The selection of a nitrile-containing starting material for the synthesis of substituted thiophenes is a crucial step that influences not only the reaction outcome but also the overall process economics. Below is a comparative analysis of this compound and its common alternatives.

FeatureThis compoundMalononitrilePhenylacetonitrile
Primary Application Synthesis of 2-thienyl-containing compoundsGeneral synthesis of 2-aminothiophenesSynthesis of phenyl-containing compounds
Typical Yields (Gewald Reaction) Good to ExcellentHighGood to Excellent
Purity of Final Product Generally high, with specific thienyl functionalizationCan lead to di-substituted byproductsHigh, but with a phenyl instead of thienyl group
Relative Cost Moderate to HighLow to ModerateLow to Moderate
Key Advantages Direct incorporation of the desired thienyl group, potentially reducing downstream functionalization steps.Low cost and high reactivity.Low cost and readily available.
Key Disadvantages Higher initial raw material cost compared to simpler acetonitriles.Can lead to undesired side reactions and impurities if not carefully controlled.Requires subsequent steps to introduce a thiophene ring if needed, increasing process complexity.

Economic Considerations in Large-Scale Synthesis

While the per-kilogram price of this compound may be higher than that of less complex acetonitriles, a comprehensive cost-benefit analysis must consider the entire synthetic route. The direct incorporation of the thiophene ring from this compound can eliminate steps in a multi-step synthesis, leading to significant savings in:

  • Labor and Time: Fewer reaction steps translate to reduced operator hours and faster batch turnover.

  • Reagent and Solvent Costs: Eliminating synthetic steps reduces the consumption of other chemicals and solvents.

  • Waste Disposal: A more convergent synthesis generates less chemical waste, lowering disposal costs and environmental impact.

  • Capital Expenditure: Shorter synthetic routes may require less specialized equipment and a smaller manufacturing footprint.

For instance, in the synthesis of Olanzapine, using a pre-functionalized thiophene starting material derived from this compound can be more efficient than building the thiophene ring late in the synthesis.

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.

Materials:

  • An α-methylene ketone or aldehyde

  • An activated acetonitrile (e.g., this compound, Malononitrile)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine, or an amine-functionalized solid support)

  • A suitable solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a solution of the carbonyl compound and the activated acetonitrile in the chosen solvent, add the basic catalyst.

  • Stir the mixture at room temperature or with gentle heating until the formation of the Knoevenagel condensation product is complete (can be monitored by TLC or GC).

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 1 to 5 hours, monitoring the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Note: The specific reaction conditions (temperature, reaction time, and catalyst) will need to be optimized for each specific substrate combination to maximize yield and purity.

Visualization of Synthetic Pathways

To illustrate the strategic advantage of using this compound, the following diagrams depict a generalized workflow for the synthesis of a 2-thienyl-containing target molecule.

logical_relationship cluster_0 Route A: Using this compound cluster_1 Route B: Using a Simpler Acetonitrile A1 This compound A2 Gewald Reaction A1->A2 A3 Further Transformations A2->A3 A4 Target Molecule A3->A4 B1 Simpler Acetonitrile (e.g., Malononitrile) B2 Gewald Reaction B1->B2 B3 Thiophene Ring Formation B2->B3 B4 Further Transformations B3->B4 B5 Target Molecule B4->B5

Caption: Comparison of synthetic routes.

The diagram clearly shows the more linear and potentially shorter synthetic route when starting with this compound.

experimental_workflow start Start reactants Charge Ketone, This compound, Catalyst & Solvent start->reactants knoevenagel Knoevenagel Condensation (Monitor Completion) reactants->knoevenagel sulfur_add Add Elemental Sulfur knoevenagel->sulfur_add reflux Reflux (Monitor Completion) sulfur_add->reflux cool_filter Cool and Filter Product reflux->cool_filter purify Purify by Recrystallization cool_filter->purify end Final Product purify->end

Caption: Gewald synthesis workflow.

This workflow outlines the key steps in the widely used Gewald reaction for the synthesis of 2-aminothiophenes.

Conclusion

The decision to use this compound in large-scale synthesis requires a holistic cost-benefit analysis that extends beyond the initial purchase price of the raw material. For the synthesis of complex molecules where the direct incorporation of a 2-thienyl moiety is advantageous, this compound can offer a more efficient, economical, and environmentally friendly route compared to alternatives that necessitate additional synthetic steps. By carefully evaluating the entire manufacturing process, researchers and drug development professionals can leverage the strategic benefits of this compound to optimize their large-scale production campaigns.

Safety Operating Guide

Personal protective equipment for handling 2-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Thenoylacetonitrile in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Profile and Classification

This compound is classified with several hazards that necessitate careful handling to minimize exposure and risk.[1] The primary GHS classifications indicate potential for significant health effects.

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3][4]
Serious Eye DamageH318Causes serious eye damage.[1]Wear chemical splash goggles or a face shield.[5][6]
Skin IrritationH315Causes skin irritation.[1]Wear chemical-resistant gloves and a lab coat.[7][8]
Respiratory IrritationH335May cause respiratory irritation.[1]Work in a certified chemical fume hood. Avoid breathing vapors or mists.[2][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to protect against all potential routes of exposure. The following table outlines the recommended PPE.

Body PartRequired PPERecommended Specifications
Hands Chemical-resistant glovesNitrile rubber gloves are commonly recommended for handling nitriles. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5][7]
Eyes/Face Safety goggles and face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Body Laboratory coatA long-sleeved lab coat should be worn to protect the skin.[7] For larger quantities or in case of a splash risk, consider a chemical-resistant apron or coveralls.[8]
Respiratory Respirator (if necessary)All handling of this compound should be performed in a chemical fume hood.[2] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[5]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all operations involving this compound.[2]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.

  • Have a spill kit readily available.

2. Handling the Chemical:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container in the fume hood, avoiding any splashing or creation of aerosols.

  • Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).

  • Keep the container tightly closed when not in use.[2][7][9]

  • Avoid contact with skin, eyes, and clothing.[5][9]

  • Wash hands thoroughly after handling, even if gloves were worn.[5][9]

3. Spill Management:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][5]

  • Collect the absorbed material into a designated, sealed container for hazardous waste.[2]

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Dispose of this compound and any materials that have come into contact with it (e.g., gloves, absorbent materials, contaminated labware) as hazardous waste.

  • Use a designated, clearly labeled, and sealed container for this waste stream.[2] Do not mix with other waste streams.[3]

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][9]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Workflow for Safe Handling and Disposal

prep Preparation handling Handling in Fume Hood prep->handling use Chemical Use in Experiment handling->use spill Spill Occurs handling->spill use->spill decontam Decontamination use->decontam cleanup Spill Cleanup spill->cleanup waste Waste Collection cleanup->waste decontam->waste disposal Final Disposal waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.